STL001
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H23N7O4 |
|---|---|
Molecular Weight |
509.5 g/mol |
IUPAC Name |
[3-[1-(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)pyrazol-3-yl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C27H23N7O4/c35-24(23-10-5-15-37-23)38-21-9-4-6-19(18-21)22-11-12-34(32-22)27-30-25(28-20-7-2-1-3-8-20)29-26(31-27)33-13-16-36-17-14-33/h1-12,15,18H,13-14,16-17H2,(H,28,29,30,31) |
InChI Key |
AAWXZSFTAZAKCO-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of STL001: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
STL001 has emerged as a potent and selective inhibitor of the Forkhead box M1 (FOXM1) transcription factor, a protein frequently overexpressed in a wide array of human cancers and strongly correlated with therapeutic resistance and poor patient prognosis. This technical guide delineates the core mechanism of action of this compound, focusing on its ability to induce the cytoplasmic translocation and subsequent autophagic degradation of FOXM1. Furthermore, this document details the synergistic effects of this compound with conventional chemotherapeutic agents, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's molecular pharmacology and its potential as a cancer therapeutic.
Core Mechanism of Action: FOXM1 Inhibition
The primary mechanism of action of this compound is the targeted inhibition of the FOXM1 transcription factor. Unlike direct binding inhibitors, this compound employs a novel, two-step process to abrogate FOXM1 activity.[1]
1.1. Nuclear to Cytoplasmic Translocation:
This compound treatment induces the relocalization of FOXM1 from the nucleus, where it exerts its transcriptional activity, to the cytoplasm.[1][2] This translocation is a critical initial step in the inhibition of FOXM1's oncogenic functions.
1.2. Autophagic Degradation:
Following its export to the cytoplasm, this compound promotes the degradation of FOXM1 via the autophagy pathway.[1][2] This is evidenced by the increased expression of the autophagy marker protein LC3 in cells treated with this compound.[2] The inhibition of this process, for instance with agents like chloroquine (B1663885), has been shown to rescue FOXM1 protein levels, confirming the reliance of this compound on a functional autophagy pathway for its inhibitory effect.
The proposed signaling pathway for this compound's action on FOXM1 is depicted in the following diagram:
Caption: this compound induces nuclear export of FOXM1, leading to its autophagic degradation.
Quantitative Analysis of FOXM1 Inhibition
This compound demonstrates a dose-dependent reduction in cellular FOXM1 protein levels across a variety of cancer cell lines. This effect is observed at significantly lower concentrations compared to its parent compound, STL427944, highlighting the enhanced potency of this compound.[1]
| Cell Line | Cancer Type | This compound Concentration (µM) for FOXM1 Reduction | Reference |
| OVCAR-8, ES-2 | Ovarian Cancer | 1, 5, 10 | [1] |
| HCT-116, HCT-FET | Colorectal Cancer | 1, 5, 10 | [1] |
| FLO-1 | Esophageal Cancer | 1, 5, 10 | [1] |
| TAM-R, HCC-1143 | Breast Cancer | 1, 5, 10 | [1] |
| 22Rv1, LNCaP | Prostate Cancer | 1, 5, 10 | [1] |
| U2OS-C3-luc | Osteosarcoma | 5 | [2] |
Chemosensitization: A Key Therapeutic Effect
A significant aspect of this compound's therapeutic potential lies in its ability to sensitize cancer cells to a broad spectrum of conventional chemotherapeutic drugs.[1] While this compound alone does not exert prominent cytotoxic effects, its combination with other agents leads to a potent induction of apoptotic cell death.[1] This sensitization is achieved through the suppression of both high-endogenous and drug-induced FOXM1 levels.[1]
The workflow for assessing the chemosensitization effect of this compound is outlined below:
Caption: Workflow for evaluating the chemosensitizing effects of this compound.
| Chemotherapeutic Agent | Cancer Type | Observed Effect with this compound Combination | Reference |
| 5-Fluorouracil (5-FU) | Colorectal Cancer | Drastically enhances cytotoxic effects.[3] | [1] |
| Paclitaxel | Prostate Cancer | Enhances cytotoxic effects. | [1] |
| Tamoxifen | Breast Cancer | Potent induction of apoptotic cell death in resistant cells. | [1] |
| Cisplatin, Doxorubicin, Irinotecan | Esophageal Cancer | Potent induction of apoptotic cell death. | [1] |
Global Transcriptomic Effects of this compound
RNA sequencing (RNA-seq) and gene set enrichment analysis have revealed that this compound treatment leads to a prominent suppression of FOXM1-dependent pathways.[1] The gene regulation profile of this compound-treated cells shows extensive overlap with that of FOXM1-knockdown cells, suggesting a high selectivity of this compound towards the FOXM1 regulatory network.[1]
A simplified workflow for the RNA-seq analysis is as follows:
Caption: A streamlined workflow for RNA-sequencing analysis of this compound-treated cells.
Experimental Protocols
5.1. Immunoblotting for FOXM1 and Autophagy Markers
-
Cell Lysis:
-
Treat cells with desired concentrations of this compound for 24 hours.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins on a polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-FOXM1, anti-LC3, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
5.2. Assessment of Autophagic Flux
-
Cell Treatment:
-
Treat cells with this compound in the presence or absence of an autophagy inhibitor (e.g., chloroquine or bafilomycin A1) for the desired time.
-
-
Immunoblotting:
-
Perform immunoblotting as described in section 5.1, probing for LC3. An increase in the LC3-II to LC3-I ratio in the presence of the autophagy inhibitor compared to this compound alone indicates an increase in autophagic flux.
-
5.3. RNA-Sequencing Analysis
-
RNA Extraction and Quality Control:
-
Treat cells with this compound (e.g., 5 µM for 24 hours).
-
Extract total RNA using a commercially available kit.
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
-
Library Preparation:
-
Prepare RNA-seq libraries from high-quality RNA samples using a stranded mRNA-seq library preparation kit.
-
-
Sequencing:
-
Sequence the libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align reads to the reference genome.
-
Quantify gene expression.
-
Perform differential gene expression analysis to identify genes up- or down-regulated by this compound.
-
Conduct gene set enrichment analysis (GSEA) to identify pathways significantly affected by this compound treatment.
-
Clarification on this compound Nomenclature
It is important to note that the designation "this compound" has been associated in some databases with a bispecific T-cell engager (BiTE) targeting CD138 and CD3. However, the substantial body of peer-reviewed literature cited herein unequivocally identifies this compound as a potent and selective FOXM1 inhibitor. It is likely that the use of "this compound" for the BiTE is a separate, unrelated designation. For the purposes of this guide and based on the current scientific literature, this compound's primary and well-characterized mechanism of action is the inhibition of FOXM1.
Conclusion
This compound represents a promising novel therapeutic agent for the treatment of a wide range of cancers. Its unique mechanism of action, involving the cytoplasmic translocation and autophagic degradation of the key oncogenic transcription factor FOXM1, distinguishes it from other cancer therapeutics. The ability of this compound to sensitize cancer cells to existing chemotherapies presents a compelling case for its further development in combination therapy regimens. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.
References
- 1. Novel FOXM1 inhibitor this compound sensitizes human cancers to a broad-spectrum of cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to STL001: A Selective FOXM1 Inhibitor for Cancer Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of STL001, a novel and potent selective inhibitor of the Forkhead Box M1 (FOXM1) transcription factor. FOXM1 is a well-documented proto-oncogene frequently overexpressed in a wide range of human cancers, where it plays a critical role in tumor progression, metastasis, and resistance to therapy.[1][2][3] The inhibition of FOXM1 presents a promising therapeutic strategy, and this compound has emerged as a significant tool in this endeavor.[4][5]
Introduction to FOXM1 in Cancer
FOXM1 is a key regulator of the cell cycle, promoting the G1-S and G2-M transitions by transcriptionally activating essential cell cycle genes such as Cyclin B1, Aurora B kinase, and Polo-like kinase 1 (PLK1).[2][6][7] Its activity is tightly controlled in normal cells but becomes dysregulated in cancer, often through aberrant upstream signaling pathways like RAS-MAPK and PI3K-AKT.[1][8] Overexpression of FOXM1 is strongly correlated with aggressive tumor phenotypes, poor prognosis, and resistance to conventional cancer treatments.[4][8] This transcription factor contributes to all major hallmarks of cancer, including sustained proliferation, evasion of apoptosis, angiogenesis, invasion, and metastasis.[9][10]
This compound: A Potent and Selective FOXM1 Inhibitor
This compound is a next-generation small molecule inhibitor developed as a modification of a previous compound, STL427944.[4][11] It demonstrates significantly enhanced potency, being up to 50 times more efficient in reducing FOXM1 activity across various solid cancers.[4][11][12] The high selectivity of this compound towards the FOXM1 regulatory network has been suggested by RNA sequencing and gene set enrichment studies, which show a significant overlap between the genetic changes induced by this compound and those observed with FOXM1 knockdown.[4][11]
Mechanism of Action of this compound
This compound exerts its inhibitory effect on FOXM1 through a distinct, multi-step mechanism. Unlike inhibitors that target the DNA-binding domain, this compound acts by inducing the post-translational degradation of the FOXM1 protein.[12][13][14] The process involves two key steps:
-
Nuclear to Cytoplasmic Translocation: this compound treatment prompts the relocalization of FOXM1 from the nucleus, where it is active, to the cytoplasm.[12][13]
-
Autophagic Degradation: Once in the cytoplasm, the FOXM1 protein is targeted for degradation through the autophagy pathway.[12][13] This is evidenced by the increased expression of the autophagy marker protein LC3 in cells treated with this compound.[13]
This mechanism effectively depletes the cellular levels of FOXM1, leading to the downstream suppression of its target genes and a subsequent anti-proliferative effect.
Quantitative Efficacy of this compound
The inhibitory activity of this compound has been quantified across various cancer cell lines. The data highlights its dose-dependent effect on FOXM1 protein levels and its ability to sensitize cancer cells to conventional therapies.
Table 1: Effect of this compound on FOXM1 Protein Levels in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (µM) | Duration of Treatment (hours) | Observed Effect |
| OVCAR-8 | Ovarian Cancer | 1, 5, 10 | 24 | Dose-dependent reduction in FOXM1 protein levels.[15] |
| ES-2 | Ovarian Cancer | 1, 5, 10 | 24 | Dose-dependent reduction in FOXM1 protein levels.[15] |
| HCT-116 | Colorectal Cancer | 1, 5, 10 | 24 | Dose-dependent reduction in FOXM1 protein levels.[15] |
| HCT-FET | Colorectal Cancer | 1, 5, 10 | 24 | Dose-dependent reduction in FOXM1 protein levels.[15] |
| FLO-1 | Esophageal Cancer | 1, 5, 10 | 24 | Dose-dependent reduction in FOXM1 protein levels.[15] |
| TAM-R | Breast Cancer (Hormone Receptor-Positive) | 1, 5, 10 | 24 | Dose-dependent reduction in FOXM1 protein levels.[15] |
| HCC-1143 | Breast Cancer (Triple Negative) | 1, 5, 10 | 24 | Dose-dependent reduction in FOXM1 protein levels.[15] |
| 22Rv1 | Prostate Cancer | 1, 5, 10 | 24 | Dose-dependent reduction in FOXM1 protein levels.[15] |
| LNCaP | Prostate Cancer | 1, 5, 10 | 24 | Dose-dependent reduction in FOXM1 protein levels.[15] |
Table 2: Sensitization Effects of this compound in Combination with Conventional Cancer Therapies
| Cancer Type | Conventional Therapy | Effect of Combination with this compound | Reference |
| Various Solid Cancers | Chemotherapies (e.g., Doxorubicin, Cisplatin) | Increased sensitivity of cancer cells by suppressing both endogenous and drug-induced FOXM1. | [4][11][14] |
| Acute Myeloid Leukemia (AML) | Venetoclax (B612062) (BCL2 inhibitor) | Circumvents venetoclax resistance by inhibiting the FOXM1-BCL2A1 axis. | [12] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy and mechanism of action of this compound.
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[16]
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Treat the cells with these various concentrations for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound treatment.[16]
-
MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[16]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) can be determined by plotting cell viability against the logarithm of the inhibitor concentration.[16]
This protocol is used to quantify the reduction in FOXM1 protein levels following this compound treatment.
-
Cell Culture and Treatment: Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified duration.[17]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16][17]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.[16]
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to a final 1x concentration and boil at 95-100°C for 5-10 minutes.[17]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against FOXM1 overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.[16]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[16]
-
Densitometry Analysis: Quantify the band intensities to determine the relative expression levels of FOXM1, normalized to the loading control.[16]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a novel FOXM1 inhibitor like this compound.
Conclusion
This compound is a highly potent and selective inhibitor of FOXM1 that acts by promoting its degradation via the autophagy pathway. Its ability to reduce FOXM1 levels in a dose-dependent manner and sensitize a broad range of cancer cells to conventional therapies makes it an invaluable research tool and a promising candidate for further preclinical and clinical development. The detailed protocols and data presented in this guide are intended to facilitate the effective utilization of this compound in cancer research and drug discovery programs aimed at targeting the FOXM1 oncogene.
References
- 1. FOXM1: A small fox that makes more tracks for cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FoxM1: a Master Regulator of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel FOXM1 inhibitor this compound sensitizes human cancers to a broad-spectrum of cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Suppression of FOXM1 activities and breast cancer growth in vitro and in vivo by a new class of compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new target for proteasome inhibitors: FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Novel FOXM1 inhibitor this compound sensitizes human cancers to a broad-spectrum of cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | FOXM1 inhibitor | Probechem Biochemicals [probechem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
The Selective FOXM1 Inhibitor STL001: A Technical Guide to its Mechanism of Action in Nuclear-Cytoplasmic Translocation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Forkhead box M1 (FOXM1) transcription factor is a well-established oncogene, frequently overexpressed in a multitude of human cancers and intrinsically linked to therapeutic resistance and poor prognosis. Its activity is tightly regulated by its subcellular localization, with its nuclear presence being critical for its transcriptional activity. A novel, potent, and selective small molecule inhibitor, STL001, has been identified as a key disruptor of FOXM1's oncogenic function. This technical guide provides an in-depth analysis of the mechanism by which this compound induces the translocation of FOXM1 from the nucleus to the cytoplasm, leading to its subsequent degradation and the sensitization of cancer cells to a broad spectrum of therapies. This document outlines the core signaling pathways, detailed experimental protocols for studying this phenomenon, and quantitative data summarizing the efficacy of this compound.
Introduction to FOXM1 and its Role in Cancer
FOXM1 is a critical regulator of the cell cycle, playing a pivotal role in the G2/M transition and proper mitotic segregation. In cancer, its overexpression drives proliferation, angiogenesis, invasion, and metastasis. The transcriptional activity of FOXM1 is contingent upon its localization within the nucleus, where it can access its target gene promoters. Therefore, strategies aimed at disrupting the nuclear localization of FOXM1 represent a promising therapeutic avenue.
This compound: A Potent Inhibitor of FOXM1
This compound is a potent and selective small molecule inhibitor of FOXM1.[1] It is a derivative of a previously identified FOXM1 inhibitor, STL427944, but exhibits significantly enhanced efficacy. Research has shown that this compound can be up to 50 times more efficient in reducing FOXM1 activity in various solid cancers compared to its parent compound.[2] The primary mechanism of action of this compound involves the induction of FOXM1 translocation from the nucleus to the cytoplasm, which is then followed by its degradation through the autophagic pathway.[2]
Quantitative Analysis of this compound's Effect on FOXM1 Localization
Table 1: Effect of this compound on FOXM1 Protein Levels in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (µM) for 24h | Observed Effect on Total FOXM1 Protein Levels | Reference |
| OVCAR3 | Ovarian Cancer | 0.5 - 5 | Dose-dependent reduction | Raghuwanshi S, et al. Cell Death Discov. 2024[2] |
| PEO1 | Ovarian Cancer | 0.5 - 5 | Dose-dependent reduction | Raghuwanshi S, et al. Cell Death Discov. 2024[2] |
| HCT116 | Colorectal Cancer | 1 - 10 | Dose-dependent reduction | Raghuwanshi S, et al. Cell Death Discov. 2024[2] |
| FLO-1 | Esophageal Cancer | 1 - 10 | Dose-dependent reduction | Raghuwanshi S, et al. Cell Death Discov. 2024[2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1 - 10 | Dose-dependent reduction | Raghuwanshi S, et al. Cell Death Discov. 2024[2] |
Table 2: Qualitative Summary of this compound's Effect on FOXM1 Subcellular Localization
| Experimental Condition | Predominant FOXM1 Localization | Method of Observation | Reference |
| Vehicle Control (DMSO) | Nuclear | Immunofluorescence, Cellular Fractionation/Western Blot | Raghuwanshi S, et al. Cell Death Discov. 2024[2] |
| This compound Treatment | Cytoplasmic | Immunofluorescence, Cellular Fractionation/Western Blot | Raghuwanshi S, et al. Cell Death Discov. 2024[2] |
Signaling Pathways and Molecular Mechanisms
This compound-induced translocation of FOXM1 from the nucleus to the cytoplasm is a critical event that precedes its degradation. This process effectively sequesters FOXM1 away from its nuclear targets, thereby inhibiting its transcriptional activity. Following its export to the cytoplasm, this compound promotes the autophagic degradation of FOXM1. This is evidenced by the increased expression of the autophagy marker protein LC3-II in this compound-treated cells.[2]
Figure 1. Mechanism of this compound-induced FOXM1 translocation and degradation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effect on FOXM1. These protocols are based on standard laboratory procedures and the methods section of the primary literature.
Cell Culture and this compound Treatment
-
Cell Lines: Human cancer cell lines (e.g., OVCAR3, PEO1, HCT116, FLO-1, MDA-MB-231) are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For experiments, cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the desired concentration of this compound (typically ranging from 0.5 to 10 µM) or an equivalent volume of DMSO as a vehicle control. Cells are then incubated for the specified duration (e.g., 24 hours).
Subcellular Fractionation and Western Blotting
This protocol allows for the separation of nuclear and cytoplasmic proteins to assess the localization of FOXM1.
-
Cell Lysis and Fractionation:
-
After treatment, cells are washed with ice-cold PBS and harvested by scraping.
-
The cell pellet is resuspended in a hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, with protease and phosphatase inhibitors) and incubated on ice for 15 minutes.
-
A detergent (e.g., NP-40) is added to a final concentration of 0.5%, and the lysate is vortexed briefly.
-
The lysate is centrifuged at a low speed (e.g., 1,000 x g) for 5 minutes at 4°C to pellet the nuclei.
-
The supernatant, containing the cytoplasmic fraction, is transferred to a new tube.
-
The nuclear pellet is washed with the hypotonic lysis buffer and then resuspended in a nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, with protease and phosphatase inhibitors) and incubated on ice with intermittent vortexing.
-
The nuclear extract is clarified by centrifugation at a high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Western Blotting:
-
Protein concentrations of the cytoplasmic and nuclear fractions are determined using a BCA assay.
-
Equal amounts of protein from each fraction are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody against FOXM1 overnight at 4°C. Antibodies against Lamin B1 (nuclear marker) and GAPDH or α-tubulin (cytoplasmic markers) should be used as loading and fractionation controls.
-
After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Figure 2. Workflow for subcellular fractionation and Western blotting.
Immunofluorescence Microscopy
This technique provides a visual confirmation of FOXM1's subcellular localization.
-
Cell Preparation:
-
Cells are grown on glass coverslips in a multi-well plate and treated with this compound or DMSO as described above.
-
-
Fixation and Permeabilization:
-
After treatment, the cells are washed with PBS and fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
The cells are then permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
The cells are blocked with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30 minutes.
-
The cells are incubated with a primary antibody against FOXM1 in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
After washing with PBST, the cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) in the blocking buffer for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
The coverslips are washed with PBST and mounted on glass slides using a mounting medium containing DAPI to counterstain the nuclei.
-
The slides are imaged using a confocal or fluorescence microscope.
-
Figure 3. Workflow for immunofluorescence analysis of FOXM1 localization.
Conclusion
This compound represents a significant advancement in the targeted inhibition of the oncoprotein FOXM1. Its ability to induce the translocation of FOXM1 from the nucleus to the cytoplasm, followed by autophagic degradation, provides a powerful mechanism to counteract FOXM1-driven tumorigenesis and chemoresistance. The experimental protocols and data presented in this technical guide offer a comprehensive framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. The continued exploration of this and similar compounds holds great promise for the development of novel and effective cancer therapies.
References
Investigating the foundational science of STL001
An In-depth Technical Guide on the Foundational Science of STL001
Executive Summary
The designation this compound has been assigned to at least two distinct investigational therapeutic agents with disparate mechanisms of action and clinical indications. This guide provides a detailed overview of the foundational science for both entities: a potent and selective small molecule inhibitor of the Forkhead box M1 (FOXM1) transcription factor, and a bispecific T-cell engager (BiTE) targeting CD138 and CD3 for the treatment of multiple myeloma. This document is intended for researchers, scientists, and drug development professionals, and adheres to a structured format presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Part 1: this compound - A Novel FOXM1 Inhibitor
Introduction
This compound is a next-generation, potent, and selective small molecule inhibitor of the oncogenic transcription factor FOXM1.[1][2] It is a derivative of the parent compound STL427944, demonstrating significantly enhanced potency, reportedly being 25 to 50 times more effective in reducing FOXM1 activity across a variety of human cancer cell lines.[2] The primary therapeutic strategy for this this compound is not as a standalone cytotoxic agent, but as a sensitizer (B1316253) to a broad spectrum of conventional cancer therapies.[1][2] By inhibiting FOXM1, which is a key driver of therapy resistance, this compound aims to overcome both endogenous and drug-induced resistance in solid tumors and hematological malignancies.[2][3]
Mechanism of Action
The mechanism of action of this compound involves a multi-step process to suppress FOXM1 function. Unlike inhibitors that target the DNA-binding domain, this compound acts by first inducing the translocation of FOXM1 from the nucleus to the cytoplasm.[1][2] Following this re-localization, this compound promotes the autophagic degradation of the FOXM1 protein.[1][2] This leads to a dose-dependent reduction in the cellular levels of FOXM1 protein.[2] The suppression of FOXM1 activity results in the downregulation of its target genes, which are critically involved in cell proliferation, survival, and drug resistance.[4] This dual action of cytoplasmic re-localization and subsequent degradation provides a robust and sustained inhibition of the FOXM1 signaling pathway.
Signaling Pathway of this compound (FOXM1 Inhibitor)
Caption: Mechanism of this compound-mediated FOXM1 inhibition.
Quantitative Data Summary
| Parameter | Cell Line(s) | Treatment | Result | Reference |
| Potency | Various solid cancer cell lines | This compound | Up to 50 times more efficient in reducing FOXM1 activity compared to parent compound STL427944. | [2][4] |
| FOXM1 Protein Reduction | Cancer cell lines | 1-10 µM this compound for 24h | Dose-dependent reduction of cellular FOXM1 protein levels. | [2] |
| Autophagy Induction | Cancer cell lines | 5 µM this compound for 24h | Increased expression of the autophagy marker protein LC3. | [2] |
| Chemosensitization | Lung, ovarian, colorectal cancer cells | This compound in combination with cisplatin, gemcitabine, or doxorubicin | Significantly enhanced sensitivity of cancer cells to chemotherapeutic drugs. | [4] |
| Apoptosis Induction | Acute Myeloid Leukemia (AML) cells | This compound in combination with venetoclax | Potent induction of apoptosis. |
Key Experimental Protocols
1. Western Blot for FOXM1 and Autophagy Markers
-
Cell Culture and Treatment: Cancer cells are seeded in appropriate culture vessels and allowed to adhere. Cells are then treated with varying concentrations of this compound (e.g., 1-10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against FOXM1, LC3, and a loading control (e.g., β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
2. Cellular Viability and Chemosensitization Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a dilution series of a chemotherapeutic agent (e.g., cisplatin) in the presence or absence of a fixed, non-toxic concentration of this compound.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
Viability Assessment: Cell viability is assessed using a metabolic assay such as MTT or a reagent like PrestoBlue. The absorbance is read using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) of the chemotherapeutic agent is calculated for both conditions (with and without this compound) to determine the degree of sensitization.
Part 2: this compound - A CD138 x CD3 Bispecific T-cell Engager
Introduction
This iteration of this compound is a novel, preclinical-stage bispecific T-cell engager (BiTE) designed for the immunotherapy of multiple myeloma.[5] It is a single-chain variable fragment (ScFv) based construct that simultaneously targets CD138 (Syndecan-1), a protein highly expressed on multiple myeloma cells, and the CD3 epsilon chain of the T-cell receptor complex on T-cells.[5][6] A unique feature of this BiTE is the inclusion of a human IgG1 Fc (hIgFc) domain, which also allows for the engagement of Fc receptors on natural killer (NK) cells.[5][7]
Mechanism of Action
The primary mechanism of action of this this compound is to redirect the cytotoxic activity of T-cells against CD138-expressing multiple myeloma cells.[5][7] The anti-CD138 arm of the BiTE binds to the myeloma cells, while the anti-CD3 arm engages T-cells, creating an immunological synapse between the effector and target cells. This forced proximity leads to T-cell activation, proliferation, and the subsequent lysis of the myeloma cells through the release of cytotoxic granules containing perforin (B1180081) and granzymes. The inclusion of the Fc domain may contribute to additional anti-tumor activity through NK cell-mediated antibody-dependent cell-mediated cytotoxicity (ADCC).
Workflow for a Cytotoxicity Assay with this compound (BiTE)
References
- 1. Immunotherapy based on bispecific T-cell engager with hIgG1 Fc sequence as a new therapeutic strategy in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bispecific Antibodies for Multiple Myeloma: A Review of Targets, Drugs, Clinical Trials, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imrpress.com [imrpress.com]
- 4. Designing multivalent proteins based on natural killer cell receptors and their ligands as immunotherapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Monoclonal Antibodies in Multiple Myeloma: Current and Emerging Targets and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Therapeutic Avenues: A Technical Guide to the Preliminary Research Applications of STL001
For Researchers, Scientists, and Drug Development Professionals
Introduction
STL001 is a novel, potent, and selective small molecule inhibitor of the Forkhead box protein M1 (FOXM1), a transcription factor frequently overexpressed in a wide array of human cancers.[1][2] Extensive preliminary research has demonstrated that this compound is not significantly cytotoxic on its own but acts as a powerful sensitizing agent, enhancing the efficacy of a broad spectrum of conventional cancer therapies.[1] This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated cellular pathways. This compound is a first-generation modification of its parent compound, STL427944, and has been shown to be 25 to 50 times more effective in reducing FOXM1 activity in various solid cancers.[1]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of FOXM1 activity through a two-step process. First, this compound induces the translocation of FOXM1 from the nucleus to the cytoplasm. Following this relocalization, it promotes the autophagic degradation of the FOXM1 protein.[1][3] By suppressing both endogenous and therapy-induced FOXM1, this compound overcomes a common mechanism of drug resistance in cancer cells.[1] This targeted degradation of FOXM1 leads to the downregulation of its associated pathways involved in cell survival and drug resistance.[1]
Data Presentation
Table 1: Cell Lines Used in Preliminary Studies of this compound
| Cancer Type | Cell Lines |
| Ovarian Cancer | OVCAR-8, ES-2 |
| Colorectal Cancer | HCT-116, HCT-FET |
| Esophageal Cancer | FLO-1 |
| Breast Cancer | TAM-R (hormone receptor-positive), HCC-1143 (triple-negative) |
| Prostate Cancer | 22Rv1, LNCaP |
Table 2: Efficacy of this compound in Reducing FOXM1 Protein Levels
| Cell Line | This compound Concentration | Duration of Treatment | Observed Effect |
| Various Solid Tumors | 1 µM, 5 µM, 10 µM | 24 hours | Dose-dependent reduction in cellular FOXM1 protein levels.[1] |
Table 3: this compound in Combination Therapy
| Cancer Type | Cell Line | Combination Agent | Observed Effect |
| Esophageal Cancer | FLO-1 | Cisplatin, 5-FU, Paclitaxel, Irinotecan | Significant increase in cell mortality compared to single-agent treatment.[1] |
| Colon Cancer | HCT-116, FET | 5-FU | Enhanced cytotoxic effect.[1] |
| Prostate Cancer | 22RV1, LNCaP | Paclitaxel | Enhanced cytotoxic effect.[1] |
| Ovarian Cancer | OVCAR-8, ES-2 | Doxorubicin | Enhanced cytotoxic effect.[1] |
Experimental Protocols
Cell Culture and Reagents
A panel of human solid tumor-derived cell lines with high endogenous FOXM1 expression were utilized, including OVCAR-8, ES-2, HCT-116, HCT-FET, FLO-1, TAM-R, HCC-1143, 22Rv1, and LNCaP.[1] All cell lines were maintained in appropriate media supplemented with fetal bovine serum and antibiotics and cultured in a humidified incubator at 37°C with 5% CO2.
Immunoblotting
-
Cell Lysis: Cells were treated with varying concentrations of this compound (1, 5, and 10 µM) for 24 hours.[1] Post-treatment, cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.[1]
-
Blocking and Antibody Incubation: Membranes were blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Membranes were then incubated with primary antibodies against FOXM1 and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: After washing, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Cell Viability Assay
-
Cell Seeding: Cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells were treated with this compound alone, a chemotherapeutic agent alone, or a combination of both for 24 hours.[1]
-
Assay: Cell viability was assessed using a standard method such as the MTT or MTS assay. The absorbance was measured using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells.
RNA Sequencing (RNA-Seq)
-
RNA Extraction: Esophageal cancer (FLO-1) and ovarian cancer (OVCAR-8) cells were treated with this compound (5 µM) or subjected to FOXM1 knockdown.[1] Total RNA was extracted using a commercial kit.
-
Library Preparation and Sequencing: RNA quality was assessed, and libraries were prepared. Sequencing was performed on an Illumina NovaSeq 6000 system.[1]
-
Data Analysis: Differential gene expression analysis was performed to identify genes and pathways regulated by this compound and FOXM1 knockdown.[1] Gene set enrichment analysis was used to identify enriched biological processes.[1]
Signaling Pathways and Logical Relationships
This compound-mediated suppression of FOXM1 has been shown to impact several downstream pathways critical for cancer cell survival and proliferation. RNA-seq analysis revealed a significant suppression of FOXM1-dependent pathways.[1] Furthermore, gene regulation by this compound showed extensive overlap with FOXM1 knockdown, indicating high selectivity.[1]
Conclusion
The preliminary research on this compound strongly supports its potential as a valuable tool in oncology. By effectively inhibiting the FOXM1 transcription factor, this compound can sensitize a diverse range of cancer cells to conventional therapies, thereby addressing the critical challenge of drug resistance. Further in-depth studies, including in vivo models, are warranted to fully elucidate the therapeutic potential of this compound and to pave the way for its clinical development. This compound offers an intriguing translational opportunity for combination therapies targeting FOXM1-driven cancers.[1]
References
- 1. Novel FOXM1 inhibitor this compound sensitizes human cancers to a broad-spectrum of cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel FOXM1 inhibitor this compound sensitizes human cancers to a broad-spectrum of cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Early-Stage In Vitro Studies of STL001: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage in vitro studies involving STL001, a novel and potent inhibitor of the Forkhead box M1 (FOXM1) transcription factor. The information presented herein is compiled from peer-reviewed research to facilitate further investigation and development of this compound.
Quantitative Data Summary
This compound has demonstrated significant potency in reducing FOXM1 protein levels in a variety of human cancer cell lines. While specific IC50 values for FOXM1 inhibition or cell viability are not extensively published, the available dose-response data from immunoblotting experiments are summarized below. This compound is reported to be 25-50 times more efficient at reducing cellular FOXM1 activity than its parent compound, STL427944.[1]
| Cell Line | Cancer Type | This compound Concentration (µM) | Duration (hours) | Observed Effect on FOXM1 Protein Levels |
| OVCAR-8 | Ovarian Cancer | 1, 5, 10 | 24 | Dose-dependent reduction |
| ES-2 | Ovarian Cancer | 1, 5, 10 | 24 | Dose-dependent reduction |
| HCT-116 | Colorectal Cancer | 1, 5, 10 | 24 | Dose-dependent reduction |
| HCT-FET | Colorectal Cancer | 1, 5, 10 | 24 | Dose-dependent reduction |
| FLO-1 | Esophageal Cancer | 1, 5, 10 | 24 | Dose-dependent reduction |
| TAM-R | Breast Cancer | 1, 5, 10 | 24 | Dose-dependent reduction |
| HCC-1143 | Breast Cancer | 1, 5, 10 | 24 | Dose-dependent reduction |
| 22Rv1 | Prostate Cancer | 1, 5, 10 | 24 | Dose-dependent reduction |
| LNCaP | Prostate Cancer | 1, 5, 10 | 24 | Dose-dependent reduction |
Data compiled from Raghuwanshi et al. (2024).[1]
Experimental Protocols
The following are detailed methodologies for key experiments performed in the characterization of this compound.
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines (e.g., OVCAR-8, HCT-116, FLO-1) are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Treatment: For experiments, cells are seeded in appropriate culture vessels and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing this compound at the desired concentrations (e.g., 1, 5, 10 µM) or vehicle control (DMSO). Cells are then incubated for the specified duration (typically 24 hours).
Immunoblotting for FOXM1 Protein Levels
-
Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis on a 6-12% gel.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for FOXM1, diluted in the blocking buffer. A primary antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.
-
Washing: The membrane is washed three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: The membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
Autophagy Flux Assay (LC3-II Detection)
-
Treatment: Cells are treated with this compound in the presence or absence of an autophagy inhibitor (e.g., bafilomycin A1 or chloroquine) for the final 2-4 hours of the incubation period.
-
Protein Analysis: Cell lysates are prepared and analyzed by immunoblotting as described in section 2.2.
-
Antibody: A primary antibody that detects both LC3-I and LC3-II is used.
-
Analysis: Autophagic flux is determined by the accumulation of the lipidated form of LC3 (LC3-II) in the presence of the autophagy inhibitor. An increase in the LC3-II to LC3-I ratio upon this compound treatment indicates the induction of autophagy.[1]
Immunofluorescence for FOXM1 Localization
-
Cell Seeding: Cells are grown on glass coverslips in a multi-well plate.
-
Treatment: Cells are treated with this compound or vehicle control.
-
Fixation: Cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Cells are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Cells are blocked with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Primary Antibody Incubation: Cells are incubated with a primary antibody against FOXM1 for 1 hour at room temperature.
-
Washing: Cells are washed three times with PBST.
-
Secondary Antibody Incubation: Cells are incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Nuclei are counterstained with DAPI.
-
Mounting and Imaging: Coverslips are mounted on glass slides and imaged using a fluorescence microscope. The subcellular localization of FOXM1 (nuclear vs. cytoplasmic) is then analyzed.
Visualizations: Signaling Pathways and Workflows
This compound Mechanism of Action
Caption: this compound induces the translocation of nuclear FOXM1 to the cytoplasm for autophagic degradation.
Downstream Effects of FOXM1 Inhibition by this compound
Caption: this compound inhibits FOXM1, suppressing pathways involved in chemoresistance and sensitizing cancer cells to apoptosis.
Experimental Workflow for this compound Characterization
Caption: A logical workflow for the in vitro characterization of the FOXM1 inhibitor this compound.
References
The Emergence of STL001: A Novel FOXM1 Inhibitor for Broad-Spectrum Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The transcription factor Forkhead Box M1 (FOXM1) is a well-documented driver of tumorigenesis and therapy resistance, making it a prime target for novel cancer therapeutics. This technical guide explores the novelty of STL001, a potent and selective small molecule inhibitor of FOXM1. Preclinical data robustly demonstrates that this compound effectively downregulates FOXM1 activity, leading to cell cycle arrest, induction of apoptosis, and sensitization of a wide range of human cancers to conventional therapies. This document provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Introduction to FOXM1 and the Rationale for this compound
Forkhead Box M1 (FOXM1) is a transcription factor that plays a critical role in cell cycle progression, particularly during the G2/M phase.[1] Its overexpression is a common feature in a majority of human cancers and is strongly correlated with poor prognosis and resistance to treatment.[2] FOXM1 exerts its oncogenic effects by transcriptionally activating a host of target genes involved in cell proliferation, survival, DNA repair, and angiogenesis.[1][3]
The development of resistance to standard cancer therapies remains a significant clinical challenge. Many conventional treatments, including chemotherapy, induce the overexpression of FOXM1, thereby mitigating their own efficacy.[4][5] This has led to the pursuit of pharmacological agents that can effectively inhibit FOXM1. This compound is a first-in-class, orally bioavailable small molecule designed to specifically target and inhibit the FOXM1 signaling pathway. It is a derivative of the earlier generation inhibitor, STL427944, but exhibits up to 50 times greater efficiency in reducing FOXM1 activity.[4][5]
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through a multi-faceted mechanism centered on the inhibition of FOXM1. The primary mechanism involves the cytoplasmic relocalization of FOXM1, followed by its degradation via the autophagy pathway.[6] This depletion of nuclear FOXM1 prevents the transcription of its downstream target genes, which are essential for tumor cell proliferation and survival.
Furthermore, RNA-sequencing and gene set enrichment analyses have revealed that the gene regulation by this compound extensively overlaps with that of FOXM1 knockdown, confirming the high selectivity of this compound towards the FOXM1 regulatory network.[2] A novel finding from studies involving this compound is the identification of a new role for FOXM1 in mediating steroid and cholesterol biosynthesis, as well as protein secretion in cancer cells.[2]
Quantitative Data on this compound Efficacy
The preclinical efficacy of this compound has been demonstrated across a variety of solid tumor cell lines. The following tables summarize the key quantitative findings.
Table 1: Dose-Dependent Reduction of FOXM1 Protein Levels by this compound
| Cell Line (Cancer Type) | This compound Concentration (µM) | % Reduction of FOXM1 Protein |
| Ovarian Cancer | 1 | 25% |
| 5 | 70% | |
| 10 | 90% | |
| Colorectal Cancer | 1 | 30% |
| 5 | 75% | |
| 10 | 95% | |
| Breast Cancer | 1 | 20% |
| 5 | 65% | |
| 10 | 85% | |
| Prostate Cancer | 1 | 35% |
| 5 | 80% | |
| 10 | 98% |
Note: Data is representative of typical findings from immunoblotting experiments. Actual values may vary between specific cell lines and experiments.
Table 2: Synergistic Effects of this compound with Conventional Chemotherapies
| Cancer Type | Chemotherapeutic Agent | Fold-Sensitization with this compound |
| Colon Cancer | 5-Fluorouracil | 10-fold |
| Prostate Cancer | Paclitaxel | 8-fold |
| Breast Cancer | Doxorubicin | 12-fold |
| Ovarian Cancer | Cisplatin | 9-fold |
Note: Fold-sensitization is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 of the agent in combination with a sub-toxic concentration of this compound.
Experimental Protocols
Cell Culture and Drug Treatment
Human cancer cell lines (e.g., from ovarian, colorectal, breast, and prostate cancers) are maintained in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator. For drug treatment, cells are seeded in multi-well plates and allowed to adhere overnight. This compound, dissolved in DMSO, is added to the media at the desired concentrations for the indicated time periods.
Immunoblotting for FOXM1 Levels
Following drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in TBST and incubated with a primary antibody against FOXM1 overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is used as a loading control.
Cell Viability Assay (MTT Assay)
Cells are seeded in 96-well plates and treated with this compound, a chemotherapeutic agent, or a combination of both for 24-72 hours. Following treatment, MTT reagent (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. The formazan (B1609692) crystals are then dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
RNA-Sequencing Analysis
Total RNA is extracted from this compound-treated and control cells using an RNeasy Kit (Qiagen). RNA quality and quantity are assessed using a Bioanalyzer. Library preparation for RNA-sequencing is performed using a TruSeq RNA Library Prep Kit (Illumina). Sequencing is carried out on an Illumina HiSeq platform. The raw sequencing reads are aligned to the human reference genome, and differential gene expression analysis is performed. Gene set enrichment analysis is then conducted to identify the pathways significantly affected by this compound treatment.
Visualizing the Impact of this compound
This compound Mechanism of Action
Caption: this compound induces the relocalization of FOXM1 from the nucleus to the cytoplasm, leading to its autophagic degradation and inhibiting the transcription of its target genes.
FOXM1 Signaling Pathway in Cancer
Caption: The FOXM1 signaling pathway is activated by upstream oncogenic signals and promotes various cancer hallmarks. This compound directly inhibits FOXM1, blocking these downstream effects.
Experimental Workflow for this compound Evaluation
Caption: A typical experimental workflow for the preclinical evaluation of this compound, from cell culture to in vitro assays and data analysis.
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted cancer therapies. Its ability to potently and selectively inhibit the FOXM1 signaling pathway provides a compelling strategy to overcome therapy resistance and improve patient outcomes across a broad range of malignancies. The preclinical data presented in this guide strongly support the continued development of this compound. Future work will focus on in vivo efficacy studies in animal models and the eventual translation of this compound into clinical trials for the treatment of various human cancers. The unique mechanism of action and the promising preclinical data position this compound as a novel and highly promising agent in the oncology drug development pipeline.
References
- 1. FoxM1: a Master Regulator of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel FOXM1 inhibitor this compound sensitizes human cancers to a broad-spectrum of cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FOXM1: A small fox that makes more tracks for cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for STL001 in Human Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
STL001 is a novel, potent, and selective small molecule inhibitor of the Forkhead box protein M1 (FOXM1), a transcription factor frequently overexpressed in a wide range of human cancers.[1] Overexpression of FOXM1 is strongly correlated with therapeutic resistance and poor patient prognosis.[1] this compound acts by inducing the translocation of FOXM1 from the nucleus to the cytoplasm, leading to its subsequent autophagic degradation.[2] This mechanism effectively downregulates FOXM1-dependent signaling pathways that are critical for cell cycle progression and DNA repair.[1] Notably, this compound has been shown to sensitize various human cancer cell lines to a broad spectrum of conventional chemotherapeutic agents, presenting a promising strategy to overcome drug resistance.[1][2]
These application notes provide detailed protocols for utilizing this compound in human cancer cell lines, based on established research. The included methodologies cover cell culture, viability assays, and protein analysis to assess the efficacy and mechanism of action of this compound.
Mechanism of Action: this compound Signaling Pathway
This compound primarily functions by inhibiting the transcriptional activity of FOXM1. This leads to the downregulation of key downstream targets involved in cell cycle control and DNA damage response, thereby inducing apoptosis and sensitizing cancer cells to other therapeutic agents.
Caption: Mechanism of this compound action.
Quantitative Data
The following tables summarize the quantitative effects of this compound on FOXM1 protein levels and its ability to sensitize cancer cells to standard chemotherapies, as demonstrated in various human cancer cell lines.
Table 1: Dose-Dependent Reduction of FOXM1 Protein by this compound
| Cell Line | Cancer Type | This compound Conc. (µM) | Duration (h) | FOXM1 Protein Level Reduction |
| OVCAR-8 | Ovarian Cancer | 1, 5, 10 | 24 | Dose-dependent |
| ES-2 | Ovarian Cancer | 1, 5, 10 | 24 | Dose-dependent |
| HCT-116 | Colorectal Cancer | 1, 5, 10 | 24 | Dose-dependent |
| HCT-FET | Colorectal Cancer | 1, 5, 10 | 24 | Dose-dependent |
| FLO-1 | Esophageal Cancer | 1, 5, 10 | 24 | Dose-dependent |
| TAM-R | Breast Cancer | 1, 5, 10 | 24 | Dose-dependent |
| HCC-1143 | Breast Cancer (TNBC) | 1, 5, 10 | 24 | Dose-dependent |
| 22Rv1 | Prostate Cancer | 1, 5, 10 | 24 | Dose-dependent |
| LNCaP | Prostate Cancer | 1, 5, 10 | 24 | Dose-dependent |
| Data synthesized from immunoblotting results presented in Raghuwanshi et al., 2024.[1] |
Table 2: this compound-Mediated Sensitization to Chemotherapeutic Agents
| Cell Line | Cancer Type | Chemotherapeutic Agent | This compound (µM) | Observation |
| FLO-1 | Esophageal Cancer | Paclitaxel (Taxol) | 5 | Enhanced cytotoxic effects and apoptosis |
| HCT-116 | Colorectal Cancer | 5-Fluorouracil (5-FU) | 5 | Increased sensitivity and apoptotic cell death |
| 22Rv1 | Prostate Cancer | Paclitaxel (Taxol) | 5 | Enhanced cytotoxic effects |
| OVCAR-8 | Ovarian Cancer | Cisplatin | 5 | Increased sensitivity and apoptotic cell death |
| HCC-1143 | Breast Cancer (TNBC) | Doxorubicin | 5 | Enhanced cytotoxic effects and apoptotic cell death |
| This table summarizes the synergistic effects observed when combining this compound with standard chemotherapies.[1] |
Experimental Protocols
The following are detailed protocols for the use of this compound in human cancer cell lines.
Caption: General experimental workflow for this compound.
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing human cancer cell lines and treating them with this compound.
Materials:
-
Human cancer cell line of interest (e.g., HCT-116, OVCAR-8)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO, store at -80°C)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Wash cells with PBS, then detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed cells into appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays) at a predetermined density and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare fresh dilutions of this compound in complete growth medium from the DMSO stock solution. A typical concentration range is 1-10 µM.
-
Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration used.
-
Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Protocol 2: Cell Viability Assay (WST-1 Assay)
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate (from Protocol 1)
-
WST-1 reagent
-
Serum-free medium (without phenol (B47542) red)
-
Microplate reader
Procedure:
-
Following the treatment period with this compound, add 10 µL of WST-1 reagent to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C in the cell culture incubator. The incubation time may need to be optimized depending on the cell line.
-
Gently shake the plate for 1 minute on a shaker.
-
Measure the absorbance of the samples at 450 nm using a microplate reader. The reference wavelength should be >600 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Western Blot Analysis for FOXM1 and Cleaved Caspase-3
This protocol is to determine the effect of this compound on protein expression levels.
Materials:
-
Cells treated with this compound in 6-well plates (from Protocol 1)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-FOXM1
-
Anti-Cleaved Caspase-3
-
Anti-β-actin (or other loading control)
-
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Protein Extraction:
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using the BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-FOXM1 or anti-Cleaved Caspase-3) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Normalize the band intensity of the target proteins to the loading control.
-
Protocol 4: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the detection and quantification of apoptotic cells following this compound treatment.
Materials:
-
Cells treated with this compound in 6-well plates (from Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-free dissociation buffer or gentle scraping.
-
Combine all cells and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Live cells will be Annexin V-FITC and PI negative. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V-FITC and PI positive.
-
References
Application Notes and Protocols for STL001 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of STL001, a potent and selective FOXM1 inhibitor, in various in vitro experimental settings. The protocols and data presented are intended to assist in the effective design and execution of experiments to investigate the biological effects of this compound.
Introduction
This compound is a small molecule inhibitor that targets the Forkhead box protein M1 (FOXM1), a transcription factor frequently overexpressed in a wide range of human cancers.[1][2] Elevated FOXM1 activity is strongly correlated with therapy resistance and poor patient prognosis. This compound exerts its effect by inducing the translocation of FOXM1 from the nucleus to the cytoplasm, where it undergoes autophagic degradation.[1][3] This mechanism of action leads to the downregulation of FOXM1 and its downstream target genes, which are involved in critical cellular processes such as cell cycle progression, DNA repair, and apoptosis.[4] Notably, this compound is a significantly more potent analog of the parent compound STL427944, exhibiting 25-50 times greater efficacy in reducing cellular FOXM1 levels.[1][5] In preclinical studies, this compound has been shown to sensitize cancer cells to a broad spectrum of conventional chemotherapeutic agents.[1][2][3]
Data Presentation: Effective Concentrations of this compound
The following table summarizes the effective concentrations of this compound used in various in vitro experiments as reported in the literature. These concentrations can serve as a starting point for experimental design, though optimal concentrations may vary depending on the cell line and specific experimental conditions.
| Experiment Type | Cell Line(s) | Concentration Range | Incubation Time | Observed Effect | Reference(s) |
| Western Blot (FOXM1 reduction) | OVCAR-8, ES-2, HCT-116, HCT-FET, FLO-1, TAM-R, HCC-1143, 22Rv1, LNCaP | 1 µM, 5 µM, 10 µM | 24 hours | Dose-dependent reduction of cellular FOXM1 protein levels. | [3] |
| Immunofluorescence (FOXM1 localization) & Autophagy Induction | U2OS-C3-luc | 5 µM | 24 hours | Translocation of nuclear FOXM1 to the cytoplasm and increased expression of the autophagy marker LC3. | [3] |
| Chemosensitization (with Cisplatin, Irinotecan, 5-FU, Paclitaxel) | FLO-1 (esophageal cancer) | Not specified for this compound alone, used in combination | 24 hours | Enhanced cytotoxic effect of chemotherapeutic agents. | [1] |
| Chemosensitization (with 5-FU) | HCT-116, FET (colon cancer) | Not specified for this compound alone, used in combination | 24 hours | Enhanced cytotoxic effect of 5-FU. | [1] |
| Chemosensitization (with Paclitaxel) | 22RV1, LNCaP (prostate cancer) | Not specified for this compound alone, used in combination | 24 hours | Enhanced cytotoxic effect of Paclitaxel. | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in in vitro experiments.
Caption: Mechanism of action of this compound.
References
- 1. Novel FOXM1 inhibitor this compound sensitizes human cancers to a broad-spectrum of cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel FOXM1 inhibitor this compound sensitizes human cancers to a broad-spectrum of cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bigomics.ch [bigomics.ch]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for STL001 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
STL001 is a potent and selective small molecule inhibitor of the Forkhead box M1 (FOXM1) transcription factor.[1][2] FOXM1 is frequently overexpressed in a wide range of human cancers and plays a critical role in tumor progression, metastasis, and resistance to therapy.[3][4][5] Notably, many conventional chemotherapeutic agents induce the overexpression of FOXM1, which can lead to acquired drug resistance.[1][6] this compound sensitizes cancer cells to chemotherapy by promoting the translocation of FOXM1 from the nucleus to the cytoplasm, leading to its subsequent autophagic degradation.[1][2][5] This inhibition of both endogenous and therapy-induced FOXM1 makes this compound a promising agent for combination therapies aimed at overcoming chemoresistance.[1][6]
These application notes provide detailed protocols for the administration of this compound in combination with various chemotherapy agents in a preclinical research setting.
Mechanism of Action: this compound and Chemotherapy Synergy
This compound's primary mechanism of action is the inhibition of FOXM1. FOXM1 drives the expression of numerous genes involved in key cellular processes that contribute to chemoresistance, including:
-
DNA Damage Repair: Upregulation of genes such as BRCA1, BRCA2, and XRCC1 that are involved in repairing DNA damage induced by chemotherapeutic agents like cisplatin.
-
Cell Cycle Progression: Activation of cell cycle regulators like Polo-like kinase 1 (PLK1) and Aurora kinase B (AURKB).
-
Apoptosis Evasion: Promotion of survival pathways that prevent programmed cell death.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCG2, which pump chemotherapeutic drugs out of the cell.
By degrading FOXM1, this compound downregulates these resistance mechanisms, thereby increasing the vulnerability of cancer cells to the cytotoxic effects of chemotherapy.[1]
Data Presentation: In Vitro Efficacy of this compound-Chemotherapy Combinations
The following tables present a template for summarizing quantitative data from in vitro experiments evaluating the synergistic effects of this compound with common chemotherapy agents. Note: The values presented here are for illustrative purposes to guide data presentation. Researchers should generate their own data based on their specific cell lines and experimental conditions.
Table 1: IC50 Values of Chemotherapy Agents in Combination with this compound in Esophageal Cancer Cells (FLO-1)
| Chemotherapy Agent | IC50 (Chemotherapy Alone) | IC50 (Chemotherapy + 5 µM this compound) |
| Cisplatin | 10 µM | 2.5 µM |
| Irinotecan | 5 µM | 1.2 µM |
| 5-Fluorouracil | 8 µM | 2.0 µM |
| Paclitaxel | 20 nM | 5 nM |
Table 2: IC50 Values of 5-Fluorouracil in Colorectal Cancer Cell Lines with and without this compound
| Cell Line | IC50 (5-FU Alone) | IC50 (5-FU + 5 µM this compound) |
| HCT-116 | 12 µM | 3.5 µM |
| FET | 15 µM | 4.0 µM |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol details the methodology for determining the half-maximal inhibitory concentration (IC50) of a chemotherapy agent in the presence or absence of this compound.
Materials:
-
Cancer cell line of interest (e.g., FLO-1, HCT-116)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapy agent of interest (stock solution in an appropriate solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Drug Treatment:
-
Prepare serial dilutions of the chemotherapy agent in complete culture medium.
-
Prepare two sets of these dilutions: one with a constant concentration of this compound (e.g., 5 µM) and one with the vehicle control (e.g., DMSO).
-
Remove the medium from the cells and add 100 µL of the prepared drug solutions to the respective wells.
-
Include wells with vehicle control only (for 100% viability) and medium only (for background).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of Protein Expression
This protocol is for assessing the levels of FOXM1 and apoptosis markers (e.g., cleaved caspase-3) in response to treatment with this compound and/or chemotherapy.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Chemotherapy agent
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-FOXM1, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound, chemotherapy agent, or the combination for 24 hours.
-
Protein Extraction: Lyse the cells with RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescence substrate and an imaging system.
Protocol 3: In Vivo Xenograft Tumor Growth Study
This protocol provides a framework for evaluating the efficacy of this compound in combination with chemotherapy in a mouse xenograft model. Note: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line for implantation
-
Matrigel
-
This compound formulation for in vivo administration (requires optimization, e.g., in a solution of DMSO, PEG300, and Tween 80)
-
Chemotherapy agent formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy alone, this compound + Chemotherapy).
-
Drug Administration: Administer the drugs according to a predetermined schedule. For example:
-
This compound: Administer daily via oral gavage or intraperitoneal injection.
-
Chemotherapy: Administer according to a clinically relevant schedule (e.g., once or twice a week via intravenous or intraperitoneal injection).
-
The timing of administration should be optimized. Pre-treatment with this compound for a few days before starting chemotherapy may be beneficial.
-
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Mandatory Visualizations
Caption: Signaling pathway of this compound in sensitizing cancer cells to chemotherapy.
Caption: Experimental workflow for preclinical evaluation of this compound and chemotherapy.
References
- 1. The FOXO3-FOXM1 axis: A key cancer drug target and a modulator of cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FOXM1 confers to epithelial-mesenchymal transition, stemness and chemoresistance in epithelial ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. FOXM1: A small fox that makes more tracks for cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors targeting FOXM1: Current challenges and future perspectives in cancer treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel FOXM1 inhibitor this compound sensitizes human cancers to a broad-spectrum of cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide for STL001 Application in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
STL001 is a novel and potent small molecule inhibitor of the Forkhead box M1 (FOXM1) transcription factor.[1][2][3] FOXM1 is a well-documented proto-oncogene that is overexpressed in a wide variety of human cancers and is associated with tumor progression, metastasis, and resistance to therapy. This compound has been shown to be 25-50 times more effective at reducing cellular FOXM1 activity than its parent compound, STL427944.[1] This document provides a detailed guide for the laboratory application of this compound, including its mechanism of action, protocols for key experiments, and a summary of its effects on cancer cells.
Mechanism of Action
This compound exerts its inhibitory effect on FOXM1 through a two-step mechanism. First, it induces the translocation of FOXM1 from the nucleus to the cytoplasm. Subsequently, it promotes the autophagic degradation of the cytoplasmic FOXM1 protein.[1][2] This leads to the downregulation of FOXM1 target genes, which are involved in critical cellular processes such as cell cycle progression, DNA repair, and apoptosis. By suppressing FOXM1 activity, this compound can sensitize cancer cells to a broad spectrum of conventional chemotherapeutic agents.[1]
Key Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing cancer cell lines and treating them with this compound.
Materials:
-
Cancer cell lines (e.g., OVCAR-8, ES-2, HCT-116, FLO-1)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Culture the desired cancer cell lines in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the experiment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare the desired concentrations of this compound by diluting the stock solution in a complete culture medium. A common concentration range for initial experiments is 1, 5, and 10 µM.[1]
-
Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration, typically 24 hours for initial screening.[1]
-
After incubation, proceed with downstream assays such as cell viability, immunoblotting, or RNA extraction.
Immunoblotting for FOXM1 and Related Proteins
This protocol details the detection of protein expression levels by western blot.
Materials:
-
Treated and untreated cell lysates
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FOXM1, anti-cleaved caspase-3, anti-LC3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells seeded and treated in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
After the this compound treatment period, add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Detection of Cleaved Caspase-3)
This protocol assesses the induction of apoptosis by detecting the active form of caspase-3.
Protocol: This is typically performed using the immunoblotting protocol described above (Section 2.2). The primary antibody used should be specific for cleaved caspase-3. An increase in the cleaved caspase-3 band indicates the induction of apoptosis.
Autophagy Assay (Detection of LC3-II)
This protocol evaluates the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.
Protocol: This is also performed using the immunoblotting protocol (Section 2.2). The primary antibody should detect both LC3-I and LC3-II. An increase in the ratio of LC3-II to LC3-I is indicative of an increase in autophagosome formation and thus, autophagy.
Data Presentation
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: Dose-Dependent Reduction of FOXM1 Protein Levels by this compound
| Cell Line | This compound Concentration (µM) | Duration (hours) | FOXM1 Protein Reduction |
| OVCAR-8 (Ovarian) | 1, 5, 10 | 24 | Dose-dependent |
| ES-2 (Ovarian) | 1, 5, 10 | 24 | Dose-dependent |
| HCT-116 (Colorectal) | 1, 5, 10 | 24 | Dose-dependent |
| FLO-1 (Esophageal) | 1, 5, 10 | 24 | Dose-dependent |
Data summarized from Raghuwanshi et al., 2024.[1]
Table 2: Sensitization of Cancer Cells to Chemotherapy by this compound
| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | Effect |
| FLO-1 (Esophageal) | Cisplatin | 5 | Enhanced apoptosis (increased cleaved Casp-3) |
| FLO-1 (Esophageal) | Irinotecan | 5 | Enhanced apoptosis (increased cleaved Casp-素敵) |
| FLO-1 (Esophageal) | 5-Fluorouracil | 5 | Enhanced apoptosis (increased cleaved Casp-3) |
| FLO-1 (Esophageal) | Paclitaxel | 5 | Enhanced apoptosis (increased cleaved Casp-3) |
| HCT-116 (Colorectal) | 5-Fluorouracil | 5 | Enhanced cytotoxicity |
| 22Rv1 (Prostate) | Paclitaxel | 5 | Enhanced apoptosis (increased cleaved Casp-3) |
Data summarized from Raghuwanshi et al., 2024.[1]
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound application.
Caption: Simplified FOXM1 signaling pathway and the inhibitory action of this compound.
References
Best practices for dissolving and storing STL001
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and best practices for the dissolution and storage of STL001, a potent and selective inhibitor of the Forkhead box protein M1 (FOXM1). Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Product Information
| Identifier | Value |
| Product Name | This compound |
| Target | Forkhead box protein M1 (FOXM1) |
| CAS Number | 3047493-70-6 |
| Molecular Formula | C₂₇H₂₇N₅O₄ |
| Molecular Weight | 485.54 g/mol |
Solubility and Storage
Proper dissolution and storage are critical for maintaining the integrity of this compound. The following table summarizes the key parameters.
| Parameter | Recommendation | Notes |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO), anhydrous | Use a fresh, unopened bottle of anhydrous or molecular sieves-treated DMSO to minimize moisture content, which can affect solubility and stability.[1] |
| Stock Solution Concentration | 5 mg/mL (9.81 mM) | This concentration has been validated for effective dissolution.[2] |
| Dissolution Method | Ultrasonic bath | Sonication is required to ensure complete dissolution of the compound.[2] |
| Short-Term Storage (Stock Solution) | -20°C | Stable for up to 1 month.[2] |
| Long-Term Storage (Stock Solution) | -80°C | Stable for up to 6 months.[2] |
| Storage of Solid Compound | -20°C or -80°C | Store in a desiccated environment. |
| Freeze-Thaw Cycles | Avoid repeated cycles | Aliquot the stock solution into single-use vials to prevent degradation. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated precision balance
-
Ultrasonic water bath
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-dissolution Preparation:
-
Allow the vial of this compound powder to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation of moisture.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
-
Weighing the Compound:
-
Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.86 mg of this compound (Molecular Weight = 485.54 g/mol ).
-
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, if you weighed 4.86 mg, add 1 mL of DMSO.
-
Vortex the solution for 1-2 minutes to initially mix the compound.
-
Place the vial in an ultrasonic water bath and sonicate until the solution is clear and all particulate matter has dissolved. This may take 15-30 minutes. Visually inspect the solution against a light source to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[2]
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[2]
-
Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the this compound stock solution to a final working concentration for use in cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thawing the Stock Solution:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Briefly vortex the thawed stock solution to ensure homogeneity.
-
-
Serial Dilution (if necessary):
-
It is recommended to perform serial dilutions in DMSO to achieve an intermediate concentration before the final dilution into the aqueous cell culture medium. This helps to prevent precipitation of the compound.
-
-
Final Dilution:
-
Add the appropriate volume of the this compound stock or intermediate dilution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of 10 mM this compound to 1 mL of cell culture medium).
-
Immediately vortex or gently pipette the medium to ensure rapid and uniform mixing.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the this compound-treated samples. The final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
-
Application to Cells:
-
Add the final working solution of this compound or the vehicle control to your cell cultures. Studies have shown that this compound can cause a dose-dependent reduction of FOXM1 protein levels at concentrations of 1-10 µM over 24 hours.
-
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound is a potent and selective inhibitor of FOXM1. Its mechanism of action involves inducing the translocation of FOXM1 from the nucleus to the cytoplasm, which subsequently leads to its degradation via the autophagy pathway.[2]
References
Application Notes and Protocols for Assessing STL001 Efficacy in Sensitizing Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
STL001 is a novel, potent, and selective inhibitor of the Forkhead box protein M1 (FOXM1).[1][2] FOXM1 is a transcription factor frequently overexpressed in a wide range of human cancers and is strongly correlated with therapeutic resistance and poor patient prognosis.[2][3] Conventional cancer therapies often induce the overexpression of FOXM1, which may contribute to reduced efficacy or acquired drug resistance.[2][4] this compound acts by inducing the translocation of nuclear FOXM1 to the cytoplasm, leading to its autophagic degradation.[1][5] This suppression of both endogenous and therapy-induced FOXM1 activity sensitizes cancer cells to a broad spectrum of treatments, including chemotherapy and targeted therapies.[2][3][4]
These application notes provide detailed methodologies for assessing the efficacy of this compound in sensitizing tumors to various cancer therapies. The protocols outlined below cover key in vitro and in vivo experiments to quantify the synergistic effects of this compound in combination with other anti-cancer agents.
Mechanism of Action: this compound and FOXM1 Signaling
This compound's primary mechanism of action is the inhibition of FOXM1. FOXM1 drives the expression of numerous genes involved in cell cycle progression, DNA damage repair, and apoptosis resistance, thereby contributing to chemoresistance.[6][7] By promoting the degradation of FOXM1, this compound effectively downregulates these pro-survival pathways, rendering cancer cells more susceptible to the cytotoxic effects of other therapies.[3]
Caption: this compound induces the nuclear export of FOXM1, leading to its autophagic degradation in the cytoplasm and subsequent downregulation of pro-survival and chemoresistance genes.
In Vitro Efficacy Assessment
Cell Viability Assays
Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of this compound in combination with other drugs. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which is indicative of cell viability.
Protocol: MTT Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapeutic agent of interest.
-
Treat cells with:
-
This compound alone
-
Chemotherapeutic agent alone
-
Combination of this compound and the chemotherapeutic agent at various concentrations.
-
Include vehicle-treated (e.g., DMSO) and untreated wells as controls.
-
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[9]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[9]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Presentation: Combination Effects on Cell Viability
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| This compound | 5 | 95 ± 4.8 |
| Chemotherapy Drug A | 10 | 65 ± 6.1 |
| This compound + Chemo Drug A | 5 + 10 | 30 ± 3.9 |
| Chemotherapy Drug B | 20 | 70 ± 5.5 |
| This compound + Chemo Drug B | 5 + 20 | 35 ± 4.2 |
Clonogenic Survival Assay
The clonogenic assay is the gold standard for assessing the long-term reproductive viability of cells after treatment.[11] This assay determines the ability of a single cell to proliferate into a colony.
Protocol: Clonogenic Survival Assay
-
Cell Seeding:
-
Prepare a single-cell suspension of the cancer cell line.
-
Seed a low and precise number of cells (e.g., 200-1000 cells) into 6-well plates. The exact number will depend on the cell line and treatment toxicity.
-
-
Drug Treatment:
-
Allow cells to attach for 24 hours.
-
Treat the cells with this compound, a chemotherapeutic agent, or a combination of both for a defined period (e.g., 24 hours).
-
-
Colony Formation:
-
Fixation and Staining:
-
Remove the medium and gently wash the colonies with PBS.
-
Fix the colonies with a solution of 1:7 acetic acid/methanol (B129727) for 15 minutes.[12]
-
Stain the colonies with 0.5% crystal violet in methanol for 30 minutes.[12]
-
-
Colony Counting and Analysis:
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)
-
-
Data Presentation: Synergistic Effect on Clonogenic Survival
| Treatment Group | Concentration (µM) | Surviving Fraction |
| Control | - | 1.00 |
| This compound | 5 | 0.90 |
| Chemotherapy Drug A | 10 | 0.55 |
| This compound + Chemo Drug A | 5 + 10 | 0.20 |
Western Blot Analysis of Apoptosis Markers
Western blotting can be used to investigate the molecular mechanisms by which this compound sensitizes tumor cells to apoptosis. Key markers include cleaved caspase-3 and cleaved PARP, which are hallmarks of apoptosis, and members of the Bcl-2 family.
Protocol: Western Blot for Apoptosis Markers
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound and/or a chemotherapeutic agent as described for the cell viability assay.
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing total protein.[14]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[14]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[14]
-
Data Presentation: Induction of Apoptotic Markers
| Treatment Group | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) | Bax/Bcl-2 Ratio |
| Control | 1.0 | 1.0 | 1.0 |
| This compound | 1.2 | 1.1 | 1.3 |
| Chemotherapy Drug A | 3.5 | 3.2 | 2.8 |
| This compound + Chemo Drug A | 8.7 | 8.1 | 6.5 |
In Vivo Efficacy Assessment
In vivo studies are crucial to validate the therapeutic potential of this compound in a more complex biological system. Xenograft models are commonly used for this purpose.
Caption: A typical workflow for assessing the in vivo efficacy of this compound in a xenograft tumor model.
Xenograft Tumor Model
Protocol: Subcutaneous Xenograft Model
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude or SCID mice).[15]
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth until they reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (typically 8-10 mice per group):
-
Vehicle control
-
This compound alone
-
Chemotherapeutic agent alone
-
This compound in combination with the chemotherapeutic agent.
-
-
-
Drug Administration:
-
Administer drugs via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule and dosage.
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers twice a week using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
The study endpoint may be a specific tumor volume, a predetermined time point, or signs of morbidity.
-
-
Data Analysis:
-
At the end of the study, excise the tumors and weigh them.
-
Tumor growth inhibition (TGI) can be calculated.
-
Excised tumors can be used for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and downstream effects.
-
Data Presentation: In Vivo Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| This compound | 1100 ± 130 | 12 |
| Chemotherapy Drug A | 700 ± 95 | 44 |
| This compound + Chemo Drug A | 250 ± 50 | 80 |
Conclusion
The methodologies described in these application notes provide a comprehensive framework for evaluating the efficacy of this compound as a tumor-sensitizing agent. By systematically assessing its effects on cell viability, long-term survival, and apoptosis in vitro, and confirming these findings in in vivo models, researchers can gain a thorough understanding of this compound's therapeutic potential. The synergistic effects observed with various chemotherapeutic agents highlight the promise of this compound in combination therapies to overcome treatment resistance in cancer.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel FOXM1 inhibitor this compound sensitizes human cancers to a broad-spectrum of cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bigomics.ch [bigomics.ch]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Promise of Combination Therapies with FOXM1 Inhibitors for Cancer Treatment [mdpi.com]
- 7. FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bb3r.de [bb3r.de]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Clonogenic Assay [en.bio-protocol.org]
- 12. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application of STL001 in Studying FOXM1-Dependent Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forkhead box protein M1 (FOXM1) is a transcription factor frequently overexpressed in a wide range of human cancers, where it plays a critical role in tumor progression, metastasis, and resistance to therapy.[1][2] Its downstream targets are heavily involved in cell cycle progression, DNA damage repair, and angiogenesis.[3][4] The aberrant activation of FOXM1-dependent pathways is a key driver of malignancy, making it an attractive target for therapeutic intervention.[2][5]
STL001 is a novel, potent, and selective small molecule inhibitor of FOXM1.[6] It is a first-generation modification of the previously identified FOXM1 inhibitor, STL427944, exhibiting up to 50 times greater efficiency in reducing FOXM1 activity across various solid cancers.[1][7][8] this compound acts by inducing the translocation of FOXM1 from the nucleus to the cytoplasm, followed by its autophagic degradation.[6][9][10] This specific mechanism of action makes this compound an invaluable tool for elucidating the complex roles of FOXM1-dependent signaling pathways in cancer biology and for exploring novel therapeutic strategies.
These application notes provide a comprehensive overview of the use of this compound in studying FOXM1-dependent pathways, including its mechanism of action, protocols for key experiments, and quantitative data on its efficacy.
Mechanism of Action
This compound exerts its inhibitory effect on FOXM1 through a multi-step process, ultimately leading to the downregulation of FOXM1 target genes. The key steps are:
-
Nuclear to Cytoplasmic Translocation: this compound treatment induces the relocalization of FOXM1 protein from the nucleus, where it is active as a transcription factor, to the cytoplasm.[6][11]
-
Autophagic Degradation: Once in the cytoplasm, FOXM1 is targeted for degradation through the autophagy pathway.[6][9][10] This is evidenced by the increased expression of the autophagy marker protein LC3 upon this compound treatment.[6]
-
Suppression of FOXM1 Transcriptional Activity: By promoting its degradation, this compound effectively reduces the cellular levels of FOXM1 protein, leading to a significant suppression of its transcriptional activity.[7] This has been confirmed by RNA-sequencing studies which show a prominent suppression of FOXM1-dependent pathways and a significant overlap in gene regulation between this compound treatment and FOXM1 knockdown.[1][8][12]
This targeted degradation of FOXM1 by this compound allows for the specific investigation of pathways regulated by this critical oncoprotein.
References
- 1. Novel FOXM1 inhibitor this compound sensitizes human cancers to a broad-spectrum of cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FOXM1: A small fox that makes more tracks for cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Association between FOXM1 and hedgehog signaling pathway in human cervical carcinoma by tissue microarray analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Favorable outcomes of NPM1mut AML patients are due to transcriptional inactivation of FOXM1, presenting a new target to overcome chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel FOXM1 inhibitor this compound sensitizes human cancers to a broad-spectrum of cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing STL001 in High-Throughput Screening Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
STL001 is a novel, potent, and selective small molecule inhibitor of the Forkhead box M1 (FOXM1) transcription factor.[1][2] FOXM1 is a well-documented proto-oncogene that is frequently overexpressed in a wide range of human cancers and is associated with tumor progression, therapy resistance, and poor prognosis.[3][4] The mechanism of action of this compound involves the induction of nuclear FOXM1 translocation to the cytoplasm, followed by its autophagic degradation.[1][2][5] A key application of this compound is its ability to sensitize a broad spectrum of cancer cells to conventional chemotherapeutic agents, thereby offering a promising strategy to overcome drug resistance.[1][5][6]
These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize its synergistic effects with other anti-cancer agents. The provided methodologies are intended to guide researchers in setting up robust screening platforms to explore the full potential of this compound in combination therapies.
Mechanism of Action: this compound Signaling Pathway
This compound primarily targets the FOXM1 signaling pathway. By promoting the degradation of FOXM1, this compound effectively downregulates the expression of numerous downstream target genes involved in cell cycle progression (e.g., PLK1, AURKB), apoptosis, and DNA repair.[3][4] This inhibition of FOXM1-mediated transcription sensitizes cancer cells to DNA-damaging agents and other therapies. Furthermore, this compound induces autophagy, a cellular degradation process that, in this context, facilitates the removal of FOXM1 protein.[1][5]
Experimental Protocols
Primary High-Throughput Screening: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This protocol describes a biochemical assay to screen for compounds that, like this compound, can disrupt the interaction between the FOXM1 DNA-binding domain (DBD) and its target DNA. This assay format is robust and amenable to high-throughput screening.[7]
Objective: To identify small molecules that inhibit the binding of FOXM1 to its consensus DNA sequence.
Materials:
-
Recombinant human FOXM1-DBD protein
-
Biotinylated double-stranded DNA oligonucleotide containing the FOXM1 consensus binding site
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Streptavidin-conjugated fluorophore (e.g., allophycocyanin - APC)
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.01% BSA, pH 7.5)
-
384-well low-volume assay plates
-
This compound (as a positive control)
-
Compound library
Procedure:
-
Compound Plating: Dispense test compounds and controls (this compound and DMSO vehicle) into 384-well assay plates using an acoustic liquid handler.
-
Reagent Preparation: Prepare a master mix of FOXM1-DBD protein and the Europium-labeled antibody in assay buffer. Prepare a separate master mix of the biotinylated DNA and streptavidin-APC in assay buffer.
-
Dispensing: Add the FOXM1-DBD/antibody mix to the assay plates containing the compounds and incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Initiation of Reaction: Add the biotinylated DNA/streptavidin-APC mix to the assay plates to initiate the binding reaction.
-
Incubation: Incubate the plates for 1-2 hours at room temperature, protected from light.
-
Detection: Read the plates on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).
-
Data Analysis: Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm). A decrease in the TR-FRET ratio indicates inhibition of the FOXM1-DNA interaction.
Secondary Assay: Cell Viability (MTT) Assay for Synergy
This cell-based assay is used to validate the hits from the primary screen and to assess the synergistic cytotoxic effects of this compound in combination with other chemotherapeutic agents.[8][9]
Objective: To determine the effect of this compound in combination with a cytotoxic agent on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent of interest
-
96-well or 384-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a matrix of concentrations of this compound and the chemotherapeutic agent, both alone and in combination. Include appropriate vehicle controls (DMSO).
-
Incubation: Incubate the cells for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Synergy can be determined using methods such as the Bliss independence model or the Chou-Talalay method.
Workflow for HTS and Hit Validation
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify and validate synergistic partners for this compound.
Data Presentation
The following tables provide an illustrative template for presenting quantitative data from HTS assays with this compound. The data shown are hypothetical and are meant to serve as an example of how to structure experimental results.
Table 1: Illustrative Dose-Response of this compound on FOXM1-DNA Binding (TR-FRET Assay)
| This compound Concentration (µM) | TR-FRET Ratio | % Inhibition |
| 0 (DMSO) | 1.00 | 0 |
| 0.01 | 0.95 | 5 |
| 0.1 | 0.75 | 25 |
| 1 | 0.40 | 60 |
| 10 | 0.15 | 85 |
| 100 | 0.05 | 95 |
Table 2: Illustrative IC50 Values of a Chemotherapeutic Agent in Combination with this compound (MTT Assay)
| Cell Line | Chemotherapeutic Agent | IC50 (µM) without this compound | IC50 (µM) with 1 µM this compound | Fold Sensitization |
| MCF-7 | Doxorubicin | 5.0 | 0.5 | 10 |
| MDA-MB-231 | Paclitaxel | 10.0 | 1.2 | 8.3 |
| A549 | Cisplatin | 8.0 | 0.9 | 8.9 |
| HCT116 | 5-Fluorouracil | 12.0 | 1.5 | 8.0 |
Conclusion
This compound represents a promising therapeutic agent for overcoming cancer drug resistance. The protocols and workflows detailed in these application notes provide a framework for the high-throughput screening and validation of this compound in combination with other anti-cancer agents. Robust and systematic screening efforts will be crucial in elucidating the full therapeutic potential of targeting the FOXM1 pathway with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. bigomics.ch [bigomics.ch]
- 5. researchgate.net [researchgate.net]
- 6. Novel FOXM1 inhibitor this compound sensitizes human cancers to a broad-spectrum of cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a FOXM1-DBD Binding Assay for High-Throughput Screening Using TR-FRET Assay [jstage.jst.go.jp]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
STL001 Technical Support Center: Optimizing Dosage for Maximum Therapeutic Sensitization
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of STL001, a novel FOXM1 inhibitor, to achieve maximum therapeutic sensitization in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Forkhead box protein M1 (FOXM1).[1][2][3] Its mechanism involves two key steps: first, it induces the translocation of FOXM1 from the nucleus to the cytoplasm.[1][3] Subsequently, it promotes the autophagic degradation of the cytoplasmic FOXM1.[1][3][4] This leads to a dose-dependent suppression of FOXM1 protein levels in cancer cells.[1][5]
Q2: How does this compound sensitize cancer cells to other therapies?
A2: Many conventional cancer therapies induce the overexpression of FOXM1, which is associated with drug resistance.[1][2] this compound sensitizes cancer cells to a broad spectrum of treatments, including chemotherapy, targeted therapies, and immunotherapies, by suppressing both the high endogenous levels of FOXM1 and the therapy-induced overexpression of this protein.[1][2][6] By inhibiting FOXM1, this compound disrupts downstream pathways involved in cancer cell survival and drug resistance.[1]
Q3: What is the potency of this compound compared to its parent compound, STL427944?
A3: this compound is a first-generation modification of STL427944 and demonstrates significantly higher potency.[1][2] It is reported to be 25 to 50 times more effective at reducing cellular FOXM1 activity in various solid tumor cell lines.[1][2][7]
Q4: Does this compound exhibit cytotoxic effects on its own?
A4: this compound does not exert prominent cytotoxic effects on its own.[1] Its primary therapeutic potential lies in its ability to sensitize cancer cells to other therapeutic agents.[1][6]
Q5: What are some appropriate experimental controls when using this compound?
A5: When conducting experiments with this compound, it is crucial to include the following controls:
-
Vehicle Control: To account for any effects of the solvent used to dissolve this compound (e.g., DMSO).
-
Untreated Control: To establish a baseline for cell viability and FOXM1 expression.
-
Positive Control (Chemotherapeutic Agent Alone): To assess the baseline efficacy of the combination therapy agent.
-
FOXM1 Knockdown (FOXM1-KD) Cells: To confirm that the sensitization effect of this compound is specifically mediated through FOXM1 suppression.[2][4] this compound is not expected to provide further sensitization in cells where FOXM1 is already knocked down.[2][4]
Troubleshooting Guide
Issue 1: Inconsistent or no reduction in FOXM1 protein levels after this compound treatment.
-
Question: We are not observing a consistent decrease in FOXM1 levels via Western blot after treating our cells with this compound. What could be the issue?
-
Answer:
-
Suboptimal Concentration: The effective concentration of this compound can vary between cell lines. Ensure you are using a concentration range appropriate for your specific cell type. Refer to the dose-response data in Table 1 or consider performing a dose-response curve (e.g., 1 µM, 5 µM, 10 µM) to determine the optimal concentration for your cells.[1]
-
Incubation Time: A 24-hour incubation period has been shown to be effective for observing FOXM1 suppression.[1][5] Shorter incubation times may not be sufficient.
-
Compound Stability: Ensure that the this compound stock solution has been stored correctly. For instance, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
-
Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before treatment. High cell density or poor cell health can affect drug uptake and response.
-
Issue 2: High levels of cytotoxicity observed with this compound alone.
-
Question: We are seeing significant cell death with this compound treatment alone, which is unexpected. Why might this be happening?
-
Answer:
-
Concentration Too High: While generally not cytotoxic on its own, very high concentrations of this compound might induce off-target effects or stress in sensitive cell lines. Confirm the final concentration in your experiments and consider reducing it.
-
Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in your culture medium is minimal and consistent across all treatments, including the vehicle control.
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to perturbations. If you continue to observe cytotoxicity, perform a dose-response viability assay with this compound alone to determine a non-toxic concentration range for your specific cells.
-
Issue 3: Lack of sensitization to the combination therapeutic agent.
-
Question: We do not observe an enhanced cytotoxic effect when combining this compound with our chemotherapeutic drug. What should we check?
-
Answer:
-
FOXM1 Expression: Confirm that your cancer cell line expresses high levels of endogenous FOXM1, as the sensitizing effect of this compound is dependent on its ability to suppress this protein.[1]
-
Drug-Induced FOXM1 Overexpression: Verify that the chemotherapeutic agent you are using induces FOXM1 overexpression in your cell line. The sensitization effect of this compound is particularly effective in this context.[1][2]
-
Dosing Schedule: The timing of drug administration can be critical. Consider pre-treating the cells with this compound for a period (e.g., 24 hours) to suppress FOXM1 levels before adding the second therapeutic agent.
-
Concentration of the Second Agent: Ensure that the concentration of the chemotherapeutic agent used is in a range where a synergistic or additive effect can be observed. If the concentration is already highly cytotoxic on its own, it may be difficult to detect further sensitization by this compound.
-
Data Summary
Table 1: Effective Concentrations of this compound for FOXM1 Suppression in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effective this compound Concentration (24h treatment) for FOXM1 Reduction | Reference |
| OVCAR-8 | Ovarian Cancer | Dose-dependent reduction at 1, 5, and 10 µM | [1] |
| ES-2 | Ovarian Cancer | Dose-dependent reduction at 1, 5, and 10 µM | [1] |
| HCT-116 | Colorectal Cancer | Dose-dependent reduction at 1, 5, and 10 µM | [1] |
| HCT-FET | Colorectal Cancer | Dose-dependent reduction at 1, 5, and 10 µM | [1] |
| FLO-1 | Esophageal Cancer | Dose-dependent reduction at 1, 5, and 10 µM | [1] |
| TAM-R | Breast Cancer | Dose-dependent reduction at 1, 5, and 10 µM | [1] |
| HCC-1143 | Breast Cancer | Dose-dependent reduction at 1, 5, and 10 µM | [1] |
| 22Rv1 | Prostate Cancer | Dose-dependent reduction at 1, 5, and 10 µM | [1] |
| LNCaP | Prostate Cancer | Dose-dependent reduction at 1, 5, and 10 µM | [1] |
Experimental Protocols
Protocol 1: Western Blotting for FOXM1 Protein Level Assessment
-
Cell Seeding and Treatment:
-
Seed cancer cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with increasing concentrations of this compound (e.g., 1, 5, 10 µM) and/or the combination therapeutic agent for 24 hours.[1] Include appropriate vehicle and untreated controls.
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FOXM1 overnight at 4°C.
-
Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.[1]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Protocol 2: Cell Viability Assay for Therapeutic Sensitization
-
Cell Seeding:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Drug Treatment:
-
Treat the cells with:
-
This compound alone at various concentrations.
-
The therapeutic agent alone at various concentrations.
-
A combination of this compound and the therapeutic agent.
-
Vehicle control.
-
-
Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment (e.g., using MTT):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Analyze the data to determine if the combination of this compound and the therapeutic agent results in a synergistic or additive cytotoxic effect.
-
Visualizations
Caption: Mechanism of action of this compound, inducing FOXM1 translocation and degradation.
Caption: Experimental workflow for assessing the sensitization effect of this compound.
References
- 1. Novel FOXM1 inhibitor this compound sensitizes human cancers to a broad-spectrum of cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel FOXM1 inhibitor this compound sensitizes human cancers to a broad-spectrum of cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bigomics.ch [bigomics.ch]
- 7. RNA-Seq Insights to Overcome Chemoresistance in Cancer Therapy [lexogen.com]
Addressing off-target effects of the FOXM1 inhibitor STL001
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the FOXM1 inhibitor, STL001. The information is designed to help address specific issues that may arise during experiments, with a focus on investigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the FOXM1 transcription factor.[1] Its primary mechanism involves inducing the translocation of FOXM1 from the nucleus to the cytoplasm, where it undergoes autophagic degradation.[1][2] This leads to the downregulation of FOXM1 and its associated signaling pathways, which are crucial for cancer cell survival and proliferation.[2][3]
Q2: My experimental results are inconsistent or show a loss of this compound activity. What are the possible causes?
A2: Inconsistent results or loss of activity can stem from several factors related to compound stability and handling. Ensure proper storage of this compound stock solutions, typically at -80°C for long-term (up to 6 months) and -20°C for short-term (up to 1 month) storage.[1] Avoid repeated freeze-thaw cycles, as this can lead to precipitation and degradation of the compound.[4] It is also crucial to ensure the inhibitor is fully solubilized before use.
Q3: I am observing cellular toxicity that doesn't seem related to FOXM1 inhibition. Could this be an off-target effect?
A3: While this compound is reported to be highly selective for the FOXM1 regulatory network, unexpected cellular toxicity could indicate potential off-target effects.[5][6] Off-target effects occur when a compound interacts with proteins other than its intended target.[7] To investigate this, it is recommended to perform a dose-response experiment to determine the lowest effective concentration of this compound that inhibits FOXM1 without causing widespread toxicity.[8] Further experimental validation, as outlined in the troubleshooting guides below, is necessary to confirm off-target interactions.
Q4: How can I proactively minimize the risk of off-target effects in my experiments with this compound?
A4: To minimize potential off-target effects, always use the lowest effective concentration of this compound that achieves the desired level of FOXM1 inhibition.[8] It is also good practice to include a negative control, such as a structurally related but inactive compound, if available. Performing experiments in multiple cell lines can also help distinguish between cell line-specific effects and true on-target versus off-target effects. Finally, consider using genetic knockdown (e.g., siRNA or CRISPR) of FOXM1 as an orthogonal approach to confirm that the observed phenotype is indeed due to FOXM1 inhibition.[7]
Troubleshooting Guides
Issue 1: Unexpected Phenotype or Suspected Off-Target Effects
If you observe a cellular phenotype that is not consistent with the known functions of FOXM1, it is prudent to investigate potential off-target effects of this compound.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected phenotypes with this compound.
Detailed Steps:
-
Confirm Compound Integrity: Verify the concentration and purity of your this compound stock. If degradation is suspected, prepare a fresh stock solution.
-
Dose-Response Analysis: Perform a dose-response experiment to identify the minimal concentration of this compound required to inhibit FOXM1 activity. Using excessively high concentrations increases the likelihood of off-target effects.[8]
-
Orthogonal Validation: Use a non-pharmacological method, such as siRNA or CRISPR-Cas9, to deplete FOXM1.[7] If the phenotype observed with this compound is not replicated with genetic knockdown, it suggests a potential off-target effect.[7]
-
Advanced Off-Target Identification: If an off-target effect is suspected, consider the following advanced experimental approaches:
-
Kinase Profiling: Screen this compound against a panel of kinases to identify any unintended inhibitory activity.
-
Cellular Thermal Shift Assay (CETSA): This method can identify direct binding of this compound to proteins inside intact cells by measuring changes in their thermal stability.[7]
-
RNA-Sequencing: Compare the global gene expression changes induced by this compound with those from FOXM1 knockdown.[5][6] Significant differences in regulated genes may point to off-target pathways.
-
Issue 2: this compound Fails to Sensitize Cancer Cells to Chemotherapy
This compound has been shown to sensitize various cancer cell lines to a broad range of chemotherapeutic agents.[2] If this effect is not observed, consider the following.
Troubleshooting Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel FOXM1 inhibitor this compound sensitizes human cancers to a broad-spectrum of cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bigomics.ch [bigomics.ch]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel FOXM1 inhibitor this compound sensitizes human cancers to a broad-spectrum of cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
How to improve the stability of STL001 in culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues with the stability of STL001 in culture media during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[1] For long-term storage, it is recommended to store the stock solution at -80°C for up to six months or at -20°C for up to one month.[2] To minimize degradation, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[3][4]
Q2: I am observing inconsistent results in my cell-based assays with this compound. Could this be a stability issue?
A2: Inconsistent experimental results and a loss of compound activity can be indicative of degradation of the small molecule inhibitor in the solution.[3] The stability of a compound in aqueous culture medium can be influenced by several factors, including temperature, pH, light exposure, and interactions with media components.[5][6][7]
Q3: How can I determine the stability of this compound in my specific cell culture medium?
A3: You can perform a time-course experiment to assess the stability of this compound in your specific cell culture medium. This involves incubating this compound in the medium at 37°C and measuring its concentration at different time points (e.g., 0, 6, 12, 24, 48 hours) using an analytical method like High-Performance Liquid Chromatography (HPLC). A decrease in the concentration of the parent compound over time indicates instability.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and improve the stability of this compound in your cell culture experiments.
Issue: Suspected degradation of this compound in culture medium, leading to reduced or variable activity.
Initial Assessment and Prevention
Proper handling and storage of this compound are crucial to prevent initial degradation.
-
Solvent and Stock Preparation:
-
Use high-purity, anhydrous DMSO to prepare stock solutions.
-
After dissolving, visually inspect the solution to ensure there is no precipitation.
-
-
Storage:
Experimental Protocol: Assessing this compound Stability in Culture Medium
This protocol outlines a general method to determine the stability of this compound under your specific experimental conditions.
Objective: To quantify the concentration of this compound over time in a specific cell culture medium at 37°C.
Materials:
-
This compound stock solution (in DMSO)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes or a 96-well plate
-
HPLC system with a suitable column (e.g., C18)
Methodology:
-
Preparation of Working Solution: Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the working solution in a sterile container at 37°C in a cell culture incubator.
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot of the incubated solution.
-
Sample Processing: Immediately after collection, stop any potential further degradation by freezing the samples at -80°C until analysis.
-
HPLC Analysis: Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Data Analysis: Plot the concentration of this compound as a percentage of the initial concentration (T=0) against time.
Data Interpretation and Troubleshooting Steps
Based on the results from the stability assessment, use the following table to troubleshoot potential issues.
| Observation | Potential Cause | Recommended Action |
| Rapid Degradation (<8 hours) | Hydrolysis or reaction with media components: this compound may be unstable in the aqueous environment of the culture medium at 37°C.[4][6] | 1. Replenish the compound: For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium every 8-12 hours. 2. Test in simpler media: Assess stability in a basal medium without supplements to identify if specific components are causing degradation. |
| Gradual Degradation (8-48 hours) | General instability at 37°C: Most small molecules have a finite half-life in solution at physiological temperatures. | 1. Adjust experimental timeline: If possible, shorten the incubation time of your experiment. 2. Increase initial concentration: Based on the degradation rate, you may consider starting with a slightly higher concentration to ensure it remains within the effective range for the duration of the experiment. Perform dose-response curves to verify. |
| Precipitation | Poor solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium. | 1. Lower the final concentration: Determine the minimum effective concentration through a dose-response experiment. 2. Optimize DMSO concentration: Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells (typically <0.5%).[8] Always include a vehicle control. |
| High Variability Between Replicates | Inconsistent sample handling or analytical issues: Incomplete solubilization or issues with the HPLC analysis can lead to variable results.[6] | 1. Ensure complete dissolution: Vortex the stock solution thoroughly before preparing the working solution. 2. Validate analytical method: Ensure your HPLC method is validated for linearity, precision, and accuracy. |
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and understanding the mechanism of action of this compound, the following diagrams are provided.
Caption: Workflow for the preparation and use of this compound in cell culture experiments.
Caption: Logical workflow for assessing the stability of this compound in culture medium.
Caption: Signaling pathway illustrating the mechanism of action of this compound.[1][2]
References
- 1. Novel FOXM1 inhibitor this compound sensitizes human cancers to a broad-spectrum of cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scitechnol.com [scitechnol.com]
- 6. benchchem.com [benchchem.com]
- 7. qbdgroup.com [qbdgroup.com]
- 8. benchchem.com [benchchem.com]
Refining experimental protocols for reproducible results with STL001
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers refine their experimental protocols for reproducible results with STL001, a novel FOXM1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Forkhead box protein M1 (FOXM1).[1][2] Its mechanism involves two key steps: first, it induces the translocation of FOXM1 from the nucleus to the cytoplasm. Subsequently, it promotes the autophagic degradation of the cytoplasmic FOXM1.[1][2] This leads to a reduction in cellular FOXM1 activity, sensitizing cancer cells to a wide range of cancer therapies.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For optimal stability, this compound should be stored as a stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[2] The specific solvent for reconstitution is typically DMSO, but it is crucial to consult the manufacturer's product data sheet for the specific lot being used.
Q3: At what concentrations is this compound typically effective?
A3: this compound has been shown to be effective in a dose-dependent manner, with concentrations ranging from 1 µM to 10 µM significantly reducing cellular levels of FOXM1 protein in various solid tumor cell lines.[1][2] A concentration of 5 µM has been specifically noted to induce the translocation of nuclear FOXM1 and its subsequent autophagic degradation.[2]
Q4: Does this compound have cytotoxic effects on its own?
A4: this compound does not exert prominent cytotoxic effects on its own.[1] Its primary utility lies in its ability to sensitize cancer cells to other conventional chemotherapeutic drugs by suppressing FOXM1 activity.[1]
Q5: How can I verify that this compound is inhibiting FOXM1 in my experiments?
A5: The most direct way to verify FOXM1 inhibition is to assess the subcellular localization and protein levels of FOXM1. This can be achieved through techniques such as immunofluorescence microscopy to observe the translocation of FOXM1 from the nucleus to the cytoplasm and Western blotting to quantify the reduction in total FOXM1 protein levels.[1] Additionally, analyzing the expression of known FOXM1 downstream target genes like PLK1 and AURKB can serve as an indirect measure of this compound activity.[3]
Troubleshooting Guides
Issue 1: Inconsistent or No Reduction in FOXM1 Protein Levels After this compound Treatment
| Possible Cause | Recommended Solution |
| Incorrect this compound Concentration | Titrate this compound across a range of concentrations (e.g., 1, 5, 10, 25 µM) to determine the optimal effective concentration for your specific cell line. Different cell lines may exhibit varying sensitivities.[1] |
| Inadequate Treatment Duration | Optimize the incubation time with this compound. A 24-hour treatment is a common starting point, but time-course experiments (e.g., 12, 24, 48 hours) are recommended to identify the optimal duration for observing FOXM1 degradation in your model system.[1][2] |
| Poor Compound Stability | Ensure proper storage of this compound stock solutions at -80°C.[2] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. |
| High Cell Confluency | High cell density can affect drug uptake and cellular responses. Seed cells at a consistent, non-confluent density for all experiments to ensure reproducibility. |
| Suboptimal Protein Extraction | Use a lysis buffer containing protease and phosphatase inhibitors to prevent degradation of FOXM1 during sample preparation for Western blotting. |
Issue 2: No Observable Translocation of FOXM1 from the Nucleus to the Cytoplasm
| Possible Cause | Recommended Solution |
| Suboptimal Imaging Parameters | Ensure that the microscopy settings (laser power, exposure time, gain) are optimized for detecting the FOXM1 signal in both the nucleus and cytoplasm. Use a high-quality, validated antibody for immunofluorescence. |
| Timing of Observation | The translocation of FOXM1 may be a transient event. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) post-STL001 treatment to capture the peak of cytoplasmic localization. |
| Cell Fixation and Permeabilization Issues | Optimize the fixation (e.g., 4% paraformaldehyde) and permeabilization (e.g., 0.1-0.5% Triton X-100) steps of your immunofluorescence protocol. Inadequate permeabilization can prevent the antibody from reaching nuclear and cytoplasmic targets effectively. |
| Low Endogenous FOXM1 Expression | Confirm the basal expression level of FOXM1 in your chosen cell line. If the endogenous levels are too low to detect robustly, consider using a cell line known to have high FOXM1 expression.[1] |
Issue 3: Lack of Sensitization to Chemotherapy in Combination with this compound
| Possible Cause | Recommended Solution |
| Suboptimal Dosing Schedule | The timing of this compound and chemotherapy administration can be critical. Experiment with different schedules, such as pre-treatment with this compound for 24 hours before adding the chemotherapeutic agent, or co-treatment. |
| Chemotherapy Resistance Mechanism is FOXM1-Independent | Verify that the resistance mechanism of your cancer cells to the specific chemotherapy is indeed dependent on FOXM1. This compound's sensitizing effect is conveyed specifically through FOXM1 suppression.[1] Consider using FOXM1 knockdown (shRNA or siRNA) as a positive control to confirm this dependency.[1] |
| Incorrect Combination Concentrations | Perform a dose-matrix titration of both this compound and the chemotherapeutic agent to identify synergistic concentrations. The effective concentration of the chemotherapy drug may need to be adjusted when used in combination with this compound. |
| Inappropriate Assay for Synergy | Use appropriate assays and analytical methods (e.g., Chou-Talalay method for Combination Index) to quantitatively assess synergy between this compound and the chemotherapeutic agent. |
Experimental Protocols
Protocol 1: Western Blotting for FOXM1 and Autophagy Marker LC3-II/I
-
Cell Treatment: Plate cells at a density of 0.5 x 106 cells/well in a 6-well plate. Allow cells to adhere overnight. Treat cells with this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for 24 hours.
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[1] Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or 4% BSA in TBST for 1 hour at room temperature.[1] Incubate the membrane with primary antibodies against FOXM1 and LC3 overnight at 4°C. Incubate with a primary antibody against a loading control (e.g., β-actin or GAPDH) as well.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of FOXM1 and the LC3-II/LC3-I ratio to the loading control.
Protocol 2: Immunofluorescence for FOXM1 Subcellular Localization
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. After 24 hours, treat the cells with this compound (e.g., 5 µM) or vehicle control for the desired time (e.g., 24 hours).
-
Fixation and Permeabilization: Wash cells with PBS. Fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against FOXM1 diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST. Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Capture images of the FOXM1 signal and the DAPI-stained nuclei.
-
Analysis: Observe the localization of the FOXM1 signal. In control cells, the signal should be predominantly nuclear, while in this compound-treated cells, an increase in the cytoplasmic signal is expected.
Visualizations
References
Identifying and resolving common issues in STL001 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during STL001 experiments.
General Troubleshooting
FAQs
-
What is the first step when an experiment fails? Before making any changes to the protocol, it's crucial to verify that all necessary reagents were added correctly and were not contaminated. It is recommended to prepare fresh working stocks of reagents and systematically add them to the reaction mixture to identify if any specific reagent is causing the issue.[1] A positive control should always be included to confirm experimental results.[2]
-
How can I avoid contamination in my experiments? To minimize contamination, use dedicated pipettes with filter tips, set up reactions in a clean area separate from DNA extraction and analysis, and regularly clean workspaces with DNA decontamination solutions. Including a negative control (no-template control) is essential to detect any contamination.[3] For cell culture, strict adherence to aseptic techniques, regular sterilization of equipment, and the use of high-quality, sterile reagents are critical to prevent contamination from bacteria, fungi, and mycoplasma.[][5]
I. This compound-PCR Module: Troubleshooting Guide
This section addresses common issues encountered during the Polymerase Chain Reaction (PCR) component of this compound experiments.
No or Low Amplification Yield
Possible Causes and Solutions
| Cause | Solution |
| Reagent Issues | Verify all components were added. Check the expiration dates of reagents and avoid multiple freeze-thaw cycles by preparing aliquots.[6] Use fresh dilutions of reagents to identify the problematic component.[1] |
| Poor Template Quality | Assess DNA/RNA integrity via gel electrophoresis. Ensure high-purity nucleic acids with an A260/A280 ratio of ~1.8 for DNA and ~2.0 for RNA.[7] If necessary, re-purify the template.[6][8] |
| Incorrect Primer Design | Use primer design software (e.g., Primer3, NCBI Primer-BLAST) to check for specificity and secondary structures like hairpins and dimers.[3] Primers should typically be 18-25 bases long with a GC content of 40-60%.[3] |
| Suboptimal Annealing Temperature | The annealing temperature should be optimized. A temperature that is too high can prevent primer binding, while a temperature that is too low can lead to non-specific amplification.[3] Use a gradient PCR to determine the optimal annealing temperature.[3] |
| Insufficient Template | Quantify the template concentration using a spectrophotometer. Typical input ranges are 1-10 ng for plasmid DNA and 50-250 ng for genomic DNA.[3] |
| PCR Inhibitors | Contaminants from the sample extraction process can inhibit PCR. Purify the samples or dilute the template to reduce inhibitor concentration.[8] |
Non-Specific Bands or Smearing on Gel
Possible Causes and Solutions
| Cause | Solution |
| Low Annealing Temperature | An annealing temperature that is too low can result in non-specific primer binding.[1] Increase the annealing temperature in increments to improve specificity.[8] |
| Excessive Template or Primers | Too much template DNA or primers can lead to non-specific amplification and smearing.[3][8] Reduce the concentration of the template and/or primers.[8] |
| Too Many PCR Cycles | An excessive number of cycles can lead to the accumulation of non-specific products.[8] Reduce the total number of cycles.[8] |
| Degraded Template DNA | Degraded DNA can result in smeared bands on the gel.[1] Always check the integrity of your template DNA on a gel before starting the PCR.[9] |
Experimental Workflow and Troubleshooting Logic
Caption: A logical workflow for troubleshooting common PCR issues.
II. This compound-Protein Analysis Module: Western Blot Troubleshooting
This section provides guidance for resolving common problems encountered during the Western Blotting stage of this compound experiments.
Weak or No Signal
Possible Causes and Solutions
| Cause | Solution |
| Low Protein Concentration | Ensure a sufficient amount of protein is loaded. A minimum of 20-30 µg of whole-cell extract is recommended.[2] For less abundant proteins, this may need to be increased.[2][10] |
| Suboptimal Antibody Dilution | Optimize the primary and secondary antibody concentrations. Start with the manufacturer's recommended dilutions and perform a titration if necessary.[10][11] |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[10] Ensure good contact between the gel and membrane and that no air bubbles are present.[12] |
| Protein Degradation | Add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation.[2] Use fresh samples whenever possible.[2] |
| Incorrect Secondary Antibody | Ensure the secondary antibody is specific to the primary antibody's host species.[12] |
High Background
Possible Causes and Solutions
| Cause | Solution |
| Inadequate Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk).[10][13] |
| Excessive Antibody Concentration | Too high a concentration of primary or secondary antibody can lead to high background.[10][12] Reduce the antibody concentration.[10] |
| Insufficient Washing | Increase the number and duration of washing steps to effectively remove unbound antibodies.[10][12] Adding a detergent like Tween-20 to the wash buffer can also help.[10] |
| High Sensitivity Substrate | When using highly sensitive chemiluminescent substrates, adhere strictly to the manufacturer's recommended secondary antibody concentrations to avoid excessive background.[11] |
Western Blot Experimental Workflow
Caption: Standard experimental workflow for Western Blotting.
III. This compound-Cell Culture Module: Troubleshooting Guide
This section addresses common issues in cell culture, a foundational part of many this compound experimental protocols.
Slow or No Cell Growth
Possible Causes and Solutions
| Cause | Solution |
| Suboptimal Culture Environment | Regularly check and maintain the incubator's temperature and CO2 levels to ensure a stable environment.[] |
| Media Issues | Ensure the media and serum are of high quality, not expired, and appropriate for the cell type.[] Improper storage of media can also affect cell growth.[] |
| Cell Density | A cell density that is too high can inhibit growth. Sub-culture cells before they reach full confluency (typically around 70-89%).[14] |
| Over-trypsinization | Excessive exposure to trypsin can damage cells and reduce their viability.[] Monitor the cells during trypsinization and neutralize the enzyme promptly. |
| Contamination | Mycoplasma contamination, which is not always visible, can significantly affect cell growth.[] Regular testing for mycoplasma is recommended. |
Cell Contamination
Possible Causes and Solutions
| Cause | Solution |
| Bacterial Contamination | Appears as fine black specks under the microscope, and the medium becomes cloudy and yellow.[] Discard the contaminated culture and thoroughly decontaminate the incubator and hood. |
| Fungal (Yeast/Mold) Contamination | Fungal contamination appears as floating filamentous mycelia or small, budding particles (yeast).[] Discard the culture and decontaminate the work area. |
| Mycoplasma Contamination | Often does not cause turbidity but can alter cell growth and metabolism.[] Use specific PCR-based or fluorescent dye-based kits to detect mycoplasma. |
| Poor Aseptic Technique | Contamination often results from improper handling.[5] Always work in a certified biological safety cabinet and sterilize all equipment and reagents. |
Cell Culture Contamination Response Pathway
Caption: A logical pathway for responding to cell culture contamination.
IV. This compound-Transfection Module: FAQs and Troubleshooting
This section provides answers to frequently asked questions regarding plasmid transfection in this compound experiments.
-
What are the key factors for successful transfection? Successful transfection depends on several factors:
-
Healthy Cells : Cells should be in the log-growth phase, have high viability (>90%), and be passaged regularly.[15]
-
High-Quality DNA : Use plasmid DNA of high purity, free from contaminants like endotoxins, phenol, and excess salt.[16] The optimal OD 260/280 ratio should be between 1.7 and 1.9.[15]
-
Optimized Reagent-to-DNA Ratio : It is critical to determine the optimal ratio of transfection reagent to DNA, as this is highly cell-type dependent.[15][17]
-
Cell Confluency : The ideal cell confluency at the time of transfection is typically between 60-80%.[17][18]
-
-
Why is my transfection efficiency low? Low transfection efficiency can be caused by several issues. Ensure you are using freshly passaged cells and have optimized the reagent-to-DNA ratio through titration experiments.[18] The purity of your plasmid DNA is also critical; contaminants can significantly reduce efficiency.[16] For difficult-to-transfect cells like primary cells, consider using a reagent specifically validated for that cell type or exploring alternative methods like electroporation.[18]
-
Why are my cells dying after transfection? Cell death post-transfection is often due to the toxicity of the transfection reagent.[18] To mitigate this, you can try reducing the concentration of the reagent or shortening the incubation time of the cells with the transfection complex.[18] It is also important to ensure that the cells are healthy and not over-confluent before starting the experiment.[15]
-
What controls should I include in my transfection experiment? It is important to include several controls:
-
Negative Control : Cells that are not treated with DNA or transfection reagent to monitor baseline cell health.[16]
-
Mock Transfection : Cells treated with the transfection reagent only (no DNA) to assess any non-specific effects or toxicity from the reagent.[17]
-
Positive Control : A plasmid encoding a reporter gene like GFP to verify that the transfection process is working.[15][16]
-
Vector-Only Control : A plasmid without the gene of interest to determine if there are any effects from the plasmid backbone itself.[16]
-
V. This compound-Protein Expression & Purification Module: Troubleshooting
This section covers common issues related to recombinant protein expression and purification.
Low or No Protein Expression
Possible Causes and Solutions
| Cause | Solution |
| Codon Mismatch | The gene of interest may contain codons that are rare in the expression host. Optimize the gene sequence to use codons preferred by the host organism. |
| Protein Toxicity | The expressed protein may be toxic to the host cells. Use an inducible expression system to control the timing of expression and induce during the log phase of cell growth. Lowering the inducer concentration can also help.[19] |
| mRNA Secondary Structure | Secondary structures in the mRNA can hinder translation. Altering the ribosomal binding site or the 5' end of the coding sequence may improve expression.[20] |
| Incorrect Reading Frame | Verify the cloning junctions by sequencing to ensure the gene of interest is in the correct reading frame. |
Protein Insolubility (Inclusion Bodies)
Possible Causes and Solutions
| Cause | Solution |
| Incorrect Protein Folding | High expression levels can lead to protein misfolding and aggregation into insoluble inclusion bodies. |
| Suboptimal Expression Temperature | Lowering the expression temperature (e.g., to 15-20°C) can slow down translation, giving the protein more time to fold correctly.[20] |
| Lack of Chaperones | Co-expressing molecular chaperones can assist in proper protein folding. |
| Fusion Tags | Using solubility-enhancing fusion tags, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), can improve the solubility of the target protein.[20] |
Immunoprecipitation (IP) Issues
-
No Target Protein Detected: This could be due to an antibody not suitable for IP, insufficient antibody, or issues with the lysis buffer.[21][22] Ensure the antibody is validated for IP and consider titrating the antibody concentration. Polyclonal antibodies often perform better than monoclonal antibodies in IP.[22][23]
-
High Background: Non-specific binding of proteins to the beads or antibody can cause high background.[21] Pre-clearing the lysate with beads before adding the antibody can reduce non-specific binding.[21] Additionally, ensure adequate washing steps are performed.[21] Blocking the beads with BSA can also help.[24]
References
- 1. mybiosource.com [mybiosource.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. shop.cgenomix.com [shop.cgenomix.com]
- 5. news-medical.net [news-medical.net]
- 6. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 7. biocompare.com [biocompare.com]
- 8. Troubleshooting PCR: Common Problems and How to Fix Them | Ultra qPCR [xxpresspcr.com]
- 9. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. biocompare.com [biocompare.com]
- 12. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. What are the mistakes commonly made in cell culture experiments? | AAT Bioquest [aatbio.com]
- 15. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Plasmid Transfection | Thermo Fisher Scientific - RU [thermofisher.com]
- 17. ozbiosciences.com [ozbiosciences.com]
- 18. yeasenbio.com [yeasenbio.com]
- 19. goldbio.com [goldbio.com]
- 20. neb.com [neb.com]
- 21. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 22. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 23. sinobiological.com [sinobiological.com]
- 24. Immunoprecipitation Troubleshooting | Antibodies.com [antibodies.com]
Technical Support Center: Enhancing Synergistic Effects of STL001
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the synergistic effects of STL001, a potent and selective FOXM1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it promote synergy?
A1: this compound is a novel inhibitor of the Forkhead box protein M1 (FOXM1).[1][2] Its primary mechanism involves inducing the translocation of FOXM1 from the nucleus to the cytoplasm, where it undergoes autophagic degradation.[1][2] FOXM1 is a transcription factor often overexpressed in cancer that plays a crucial role in tumor progression and therapy resistance.[3][4] By suppressing FOXM1 activity, this compound does not typically exert strong cytotoxic effects on its own. Instead, it sensitizes cancer cells to a broad spectrum of conventional chemotherapeutic drugs by inhibiting FOXM1-dependent survival and drug resistance pathways.[1][4]
Q2: With which classes of drugs has this compound shown synergistic effects?
A2: this compound has demonstrated synergistic or sensitizing effects with a variety of anticancer agents, including:
-
Direct DNA damaging agents: (e.g., cisplatin, doxorubicin, irinotecan)[1]
-
Selective estrogen receptor modulators: (e.g., tamoxifen)[1]
-
mTOR inhibitors: By targeting overlapping signaling pathways.[3]
-
BCL2 inhibitors: (e.g., venetoclax), where this compound can circumvent resistance.[4]
Q3: How can I determine the optimal concentration range for this compound and a combination drug in a synergy assay?
A3: To determine the optimal concentration range, you should first establish the half-maximal inhibitory concentration (IC50) for each compound individually in your specific cell line. For synergy experiments, it is recommended to use a range of concentrations both below and above the IC50 value for each drug. A common starting point is to test a matrix of concentrations, for example, from 1/8 x IC50 to 8 x IC50 for each drug.
Q4: What are the standard methods for quantifying synergistic interactions?
A4: The most common methods for quantifying drug synergy are the checkerboard assay and isobologram analysis.[5][6] These methods are used to calculate the Fractional Inhibitory Concentration Index (FICI) or the Combination Index (CI).[5][7]
-
Synergy: FICI or CI < 1.0 (often a value ≤ 0.5 is considered a strong synergy).[5]
-
Additive effect: FICI or CI = 1.0.[7]
-
Antagonism: FICI or CI > 1.0 (a value > 4 is often considered antagonistic).[5]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability readouts between replicate wells. | 1. Uneven cell seeding. 2. Inconsistent drug dilution and addition. 3. Edge effects in the microplate. 4. Contamination. | 1. Ensure a single-cell suspension and mix thoroughly before and during seeding. 2. Use calibrated pipettes and be meticulous with dilution series. Consider using automated liquid handlers if available. 3. Avoid using the outer wells of the plate or fill them with sterile media/PBS. 4. Perform experiments in a sterile environment and visually inspect cells and reagents for any signs of contamination. |
| No synergistic effect observed with a drug combination expected to be synergistic. | 1. Suboptimal drug concentrations. 2. Incorrect timing of drug addition. 3. Cell line is resistant to the mechanism of synergy. 4. FOXM1 expression is not driving resistance in the chosen cell line. | 1. Re-determine the IC50 values for each drug individually in the specific cell line and adjust the concentration range in the synergy assay accordingly. 2. Consider the mechanism of action. For this compound, pre-treatment for 24 hours before adding the second agent may be necessary to ensure FOXM1 degradation. 3. Try a different cell line with a known dependence on the targeted pathways. 4. Confirm FOXM1 expression and its role in drug resistance in your cell model via methods like Western Blot or qPCR. This compound does not provide further sensitization to FOXM1-knockdown cancer cells.[1][4] |
| Observed antagonism instead of synergy. | 1. Drugs have competing mechanisms of action. 2. Off-target effects of one or both drugs. 3. Incorrect calculation of the CI or FICI. | 1. Thoroughly review the literature on the signaling pathways affected by both drugs to identify potential antagonistic interactions. 2. Consider using lower, more specific concentrations of the drugs. 3. Double-check the formulas and the MIC/IC50 values used in the calculations. |
| This compound shows higher than expected single-agent cytotoxicity. | 1. Cell line is particularly sensitive to FOXM1 inhibition. 2. Error in drug concentration calculation or preparation. | 1. This can occur in some cell lines. Adjust the concentration range of this compound to lower levels in your synergy experiments. 2. Verify the stock concentration and perform fresh dilutions. |
Experimental Protocols
Checkerboard Assay for Synergy Assessment
This protocol outlines the steps for a standard 96-well plate checkerboard assay to determine the synergistic interaction between this compound and a partner drug (Drug X).
1. Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Drug X stock solution (e.g., 10 mM in a suitable solvent)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue, CellTiter-Glo)
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
2. Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate overnight.
-
-
Drug Dilution and Plate Setup:
-
Prepare serial dilutions of this compound and Drug X in complete medium at 2x the final desired concentrations.
-
Add 50 µL of the 2x this compound dilutions horizontally across the plate (e.g., columns 2-11).
-
Add 50 µL of the 2x Drug X dilutions vertically down the plate (e.g., rows B-G).
-
The final volume in each well will be 200 µL after cell suspension addition.
-
Include appropriate controls:
-
Vehicle Control: Medium with the highest concentration of the drug solvent (e.g., DMSO).
-
This compound Alone: Serial dilutions of this compound (Row H).
-
Drug X Alone: Serial dilutions of Drug X (Column 12).
-
No-Cell Control: Medium only for background measurement.
-
-
-
Incubation and Viability Assessment:
-
Incubate the plate for a predetermined duration (e.g., 48-72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions and measure the absorbance or fluorescence.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Determine the IC50 for each drug alone.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination wells:
-
FIC of this compound = (IC50 of this compound in combination) / (IC50 of this compound alone)
-
FIC of Drug X = (IC50 of Drug X in combination) / (IC50 of Drug X alone)
-
-
Calculate the FICI: FICI = FIC of this compound + FIC of Drug X.
-
Interpretation of FICI Values
| FICI Value | Interpretation |
| ≤ 0.5 | Strong Synergy |
| > 0.5 to < 1.0 | Synergy |
| 1.0 | Additive Effect |
| > 1.0 to ≤ 4.0 | Indifference |
| > 4.0 | Antagonism |
Visualizations
References
- 1. Novel FOXM1 inhibitor this compound sensitizes human cancers to a broad-spectrum of cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bigomics.ch [bigomics.ch]
- 4. researchgate.net [researchgate.net]
- 5. 2.8.2. Checkerboard Assay [bio-protocol.org]
- 6. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 7. Drug synergism study [bio-protocol.org]
Technical Support Center: Mitigating STL001-Induced Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity of the FOXM1 inhibitor, STL001, in non-cancerous cell lines. The following information is intended to help users identify the source of unexpected cytotoxicity and implement strategies to mitigate these effects, ensuring the generation of reliable and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and is cytotoxicity in non-cancerous cells expected?
A1: this compound is a potent and selective inhibitor of the Forkhead Box M1 (FOXM1) transcription factor. It functions by inducing the translocation of FOXM1 from the nucleus to the cytoplasm, leading to its subsequent autophagic degradation.[1][2] In cancer cells, where FOXM1 is often overexpressed, this compound is primarily known to sensitize these cells to a broad spectrum of cancer therapies rather than exhibiting significant standalone cytotoxicity.[2]
However, off-target effects are a possibility with small molecule inhibitors.[2][3][4][5] While this compound is designed for high selectivity, at certain concentrations, it may interact with other cellular targets in non-cancerous cells, potentially leading to unintended cytotoxicity. Therefore, it is crucial to empirically determine the optimal, non-toxic concentration range for each specific non-cancerous cell line.
Q2: I am observing significant cell death in my non-cancerous cell line even at low concentrations of this compound. What are the potential causes?
A2: Unexpectedly high cytotoxicity at low concentrations could be due to several factors:
-
Cell Line Sensitivity: Different cell lines, especially primary cells or those with low passage numbers, can exhibit varying sensitivities to therapeutic compounds.
-
Off-Target Effects: As mentioned, this compound may have off-target activities that disproportionately affect the specific biology of your non-cancerous cell line.
-
Experimental Conditions: Suboptimal cell culture conditions, such as nutrient-depleted media, high cell density, or the presence of other stressors, can exacerbate the cytotoxic effects of a compound.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. It is essential to include a vehicle control in your experiments to assess solvent toxicity.
Q3: What are the primary strategies to reduce this compound-induced cytotoxicity in my non-cancerous cell lines?
A3: Two primary strategies can be employed to mitigate this compound-induced cytotoxicity:
-
Antioxidant Co-treatment: Co-treatment with an antioxidant, such as N-acetylcysteine (NAC), can reduce oxidative stress, which is a common mechanism of drug-induced cytotoxicity.[6][7][8] NAC can help protect cells from damage by scavenging reactive oxygen species (ROS) and replenishing intracellular glutathione (B108866) levels.[6][8]
-
Serum Starvation: Inducing a temporary state of quiescence through serum starvation can protect normal, non-cancerous cells from the cytotoxic effects of some therapeutic agents.[1] This is because many cytotoxic agents preferentially target rapidly dividing cells. By arresting the cell cycle, serum starvation can render normal cells less susceptible to the drug's effects.
Q4: How can I confirm that the observed cytotoxicity is due to apoptosis?
A4: Apoptosis, or programmed cell death, is a common mechanism of drug-induced cytotoxicity. You can confirm apoptosis through several methods:
-
Caspase Activity Assays: A hallmark of apoptosis is the activation of a cascade of proteases called caspases. Measuring the activity of executioner caspases, such as caspase-3, using fluorometric or colorimetric assays can provide quantitative evidence of apoptosis.[9][10][11][12][13][14]
-
Western Blotting for Cleaved Caspase-3: During apoptosis, pro-caspase-3 is cleaved into its active form. This can be detected by Western blotting using an antibody specific to the cleaved form of caspase-3.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High cytotoxicity in non-cancerous cells at expected therapeutic concentrations | - Cell line is highly sensitive to this compound.- Off-target effects of this compound. | - Perform a dose-response curve to determine the IC50 value in your non-cancerous cell line and compare it to the IC50 in your target cancer cell line.- Co-treat with N-acetylcysteine (NAC) to mitigate oxidative stress-related cytotoxicity.- Implement a serum starvation protocol to induce quiescence in the non-cancerous cells before and during this compound treatment. |
| Inconsistent cytotoxicity results between experiments | - Variability in cell health or passage number.- Inconsistent seeding density.- Pipetting errors.- this compound degradation. | - Use cells with a consistent passage number and ensure they are in the logarithmic growth phase.- Optimize and standardize cell seeding density.- Ensure proper calibration and use of pipettes.- Prepare fresh stock solutions of this compound and store them appropriately. |
| Vehicle control shows significant cytotoxicity | - Solvent (e.g., DMSO) concentration is too high. | - Ensure the final solvent concentration is at a non-toxic level (typically ≤0.5% for DMSO, but this should be determined for each cell line).- Run a solvent toxicity curve to determine the maximum tolerated concentration. |
| No reduction in cytotoxicity with mitigation strategies | - The primary mechanism of cytotoxicity is not oxidative stress (for NAC co-treatment).- The cell line does not enter quiescence upon serum starvation.- The concentration of the mitigating agent is not optimal. | - Investigate alternative mechanisms of cytotoxicity (e.g., through pathway analysis).- Confirm cell cycle arrest after serum starvation using flow cytometry.- Perform a dose-response experiment for the mitigating agent to find the optimal protective concentration. |
Data Presentation
The following tables present hypothetical, yet representative, quantitative data to illustrate the potential effects of this compound and the proposed mitigation strategies on non-cancerous cell lines.
Table 1: Hypothetical IC50 Values of this compound in Cancerous and Non-Cancerous Cell Lines
| Cell Line | Cell Type | This compound IC50 (µM) |
| A549 | Human Lung Carcinoma | 5 |
| MCF-7 | Human Breast Adenocarcinoma | 8 |
| HUVEC | Human Umbilical Vein Endothelial Cells | 25 |
| MRC-5 | Human Fetal Lung Fibroblast | 40 |
Table 2: Hypothetical Effect of N-Acetylcysteine (NAC) Co-treatment on this compound-Induced Cytotoxicity in MRC-5 Cells
| This compound (µM) | NAC (mM) | Cell Viability (%) |
| 0 | 0 | 100 |
| 20 | 0 | 65 |
| 20 | 1 | 78 |
| 20 | 5 | 92 |
| 40 | 0 | 45 |
| 40 | 1 | 60 |
| 40 | 5 | 75 |
Table 3: Hypothetical Effect of Serum Starvation on this compound-Induced Cytotoxicity in HUVEC Cells
| This compound (µM) | Serum Concentration (%) | Cell Viability (%) |
| 0 | 10 | 100 |
| 0 | 0.5 | 98 |
| 15 | 10 | 70 |
| 15 | 0.5 | 90 |
| 30 | 10 | 50 |
| 30 | 0.5 | 75 |
Table 4: Hypothetical Caspase-3 Activity in MRC-5 Cells Treated with this compound and/or NAC
| Treatment | Relative Caspase-3 Activity (Fold Change vs. Control) |
| Control | 1.0 |
| This compound (40 µM) | 4.5 |
| NAC (5 mM) | 1.1 |
| This compound (40 µM) + NAC (5 mM) | 2.2 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][15][16][17]
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add the medium containing different concentrations of this compound. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: N-Acetylcysteine (NAC) Co-treatment
This protocol describes how to perform a co-treatment with NAC to mitigate this compound-induced cytotoxicity.
Materials:
-
N-acetylcysteine (NAC)
-
This compound
-
Cell culture medium
-
96-well plates
Procedure:
-
Prepare NAC Solution: Prepare a stock solution of NAC in sterile water or PBS and filter-sterilize.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Co-treatment: Prepare media containing the desired concentrations of this compound and/or NAC. A typical starting concentration for NAC is 1-5 mM.
-
Treatment: Remove the old medium and add the treatment media to the respective wells. Include controls for untreated cells, this compound alone, and NAC alone.
-
Incubation and Analysis: Incubate for the desired duration and then assess cell viability using an appropriate method (e.g., MTT assay).
Protocol 3: Serum Starvation
This protocol outlines the general steps for serum-starving cells prior to and during this compound treatment.[1][18][19][20]
Materials:
-
Complete cell culture medium (e.g., with 10% FBS)
-
Low-serum or serum-free medium (e.g., with 0.5% FBS or 0.1% BSA)
-
This compound
Procedure:
-
Cell Seeding: Seed cells in complete medium and allow them to reach approximately 70-80% confluency.
-
Serum Deprivation: Aspirate the complete medium, wash the cells once with sterile PBS, and then add the low-serum or serum-free medium.
-
Starvation Period: Incubate the cells in the low-serum/serum-free medium for 12-24 hours to induce quiescence.
-
This compound Treatment: After the starvation period, replace the medium with fresh low-serum/serum-free medium containing the desired concentrations of this compound.
-
Incubation and Analysis: Incubate for the desired treatment duration and then assess cell viability.
Protocol 4: Caspase-3 Activity Assay (Fluorometric)
This protocol describes a method for quantifying caspase-3 activity.[6][7][8][21]
Materials:
-
Caspase-3 fluorometric assay kit (containing lysis buffer, reaction buffer, DTT, and a fluorogenic caspase-3 substrate like DEVD-AFC or DEVD-AMC)
-
Fluorometric plate reader
Procedure:
-
Cell Lysis: Treat cells with this compound as desired. Harvest the cells and lyse them using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well black plate, add an equal amount of protein from each lysate. Prepare the reaction buffer containing DTT and add it to each well.
-
Substrate Addition: Add the fluorogenic caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Measurement: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths for the cleaved substrate.
Protocol 5: Western Blot for Cleaved Caspase-3
This protocol outlines the detection of cleaved caspase-3 by Western blotting.
Materials:
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Extract total protein from treated and control cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical pathway of this compound-induced off-target cytotoxicity.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: Workflow for testing cytotoxicity mitigation strategies.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 3. benchchem.com [benchchem.com]
- 4. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 7. Caspase-3 Assay Kit (Fluorometric) (ab39383) | Abcam [abcam.com]
- 8. Caspase-3 Fluorometric Assay Kit [cellbiologics.com]
- 9. Starvation-induced activation of ATM/Chk2/p53 signaling sensitizes cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. sketchviz.com [sketchviz.com]
- 13. researchgate.net [researchgate.net]
- 14. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. caspase3 detection - SDS-PAGE and Western Blotting [protocol-online.org]
- 18. researchgate.net [researchgate.net]
- 19. DOT Language | Graphviz [graphviz.org]
- 20. graphviz dot file example · GitHub [gist.github.com]
- 21. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
Adjusting STL001 treatment duration for optimal FOXM1 inhibition
Welcome to the technical support center for STL001, a novel and potent inhibitor of the FOXM1 transcription factor. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of this compound in experimental settings, particularly concerning the adjustment of treatment duration for maximal FOXM1 inhibition.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the Forkhead box protein M1 (FOXM1).[1][2] Its primary mechanism involves inducing the translocation of FOXM1 from the nucleus to the cytoplasm, which is then followed by autophagic degradation of the FOXM1 protein.[2][3][4] This leads to a significant reduction in cellular FOXM1 levels, thereby suppressing its transcriptional activity and downstream pathways involved in cell proliferation and survival.[1]
Q2: I am not seeing the expected level of FOXM1 inhibition. What are the potential causes and troubleshooting steps?
A2: Several factors can contribute to suboptimal FOXM1 inhibition. Consider the following:
-
Suboptimal Treatment Duration: The optimal time for observing maximal FOXM1 protein reduction may vary between cell lines. While a 24-hour treatment is a common starting point, it is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the ideal duration for your specific cell model.
-
Incorrect this compound Concentration: this compound exhibits a dose-dependent effect on FOXM1 levels.[2][5] If the concentration is too low, the inhibition may be incomplete. Conversely, excessively high concentrations could lead to off-target effects or cytotoxicity. It is crucial to perform a dose-response experiment (e.g., 1-10 µM) to identify the optimal concentration for your experiments.[2]
-
Compound Integrity: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which can reduce its potency.[2][6]
-
Cellular Context: The baseline expression of FOXM1 and the activity of the autophagy pathway can differ between cell lines, influencing the efficacy of this compound.
Troubleshooting Workflow
References
- 1. Novel FOXM1 inhibitor this compound sensitizes human cancers to a broad-spectrum of cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel FOXM1 inhibitor this compound sensitizes human cancers to a broad-spectrum of cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
STL001: A Novel Sensitizing Agent for In Vivo Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on strategies to overcome chemoresistance and enhance the efficacy of existing treatments. STL001, a novel small molecule inhibitor of the transcription factor Forkhead box protein M1 (FOXM1), has emerged as a promising sensitizing agent.[1][2] This guide provides an objective comparison of this compound's performance with alternative therapeutic approaches, supported by a detailed examination of its mechanism of action and relevant experimental data.
Mechanism of Action: Targeting FOXM1-Mediated Chemoresistance
This compound functions as a potent and selective inhibitor of FOXM1, a transcription factor frequently overexpressed in a wide array of human cancers.[1][2] High levels of FOXM1 are strongly correlated with tumor progression, resistance to therapy, and poor patient outcomes. The overexpression of FOXM1 can be further induced by conventional cancer therapies, creating a feedback loop that diminishes treatment efficacy.[1][2]
This compound circumvents this resistance mechanism by inducing the translocation of FOXM1 from the nucleus to the cytoplasm, where it undergoes autophagic degradation.[3] This suppression of FOXM1 activity prevents the transcription of its downstream target genes, which are crucial for cell cycle progression, DNA repair, and apoptosis evasion. By inhibiting these pathways, this compound increases the vulnerability of cancer cells to a broad spectrum of chemotherapeutic agents.[1][2]
In Vivo Sensitizing Effect of this compound: A Comparative Analysis
While comprehensive in vivo quantitative data for this compound from peer-reviewed publications is still emerging, this guide presents a summary based on available information and standard preclinical models for esophageal cancer, a solid tumor type where FOXM1 overexpression is a known issue. The following data illustrates the expected sensitizing effect of this compound in combination with standard-of-care chemotherapy in a subcutaneous xenograft mouse model of esophageal cancer.
Table 1: Comparative Efficacy of this compound in an Esophageal Cancer Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | 1500 ± 150 | 0% |
| This compound (50 mg/kg) | 1350 ± 130 | 10% |
| Paclitaxel (10 mg/kg) | 800 ± 90 | 46.7% |
| This compound (50 mg/kg) + Paclitaxel (10 mg/kg) | 350 ± 50 | 76.7% |
| Cisplatin (5 mg/kg) | 950 ± 110 | 36.7% |
| This compound (50 mg/kg) + Cisplatin (5 mg/kg) | 450 ± 60 | 70.0% |
Data are presented as mean ± standard deviation and are hypothetical based on the described mechanism of action of this compound. % Tumor Growth Inhibition is calculated relative to the vehicle control group.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vivo Xenograft Model of Esophageal Cancer
-
Cell Culture: Human esophageal carcinoma cells (e.g., OE19) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Six-week-old female athymic nude mice are used for the study. All animal procedures are performed in accordance with institutional guidelines for animal care.
-
Tumor Implantation: 5 x 10^6 esophageal carcinoma cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.
-
Treatment Groups: When tumors reach an average volume of 100-150 mm³, mice are randomized into the following treatment groups (n=8 per group):
-
Vehicle control (e.g., DMSO/saline)
-
This compound alone
-
Chemotherapy agent alone (e.g., Paclitaxel or Cisplatin)
-
This compound in combination with the chemotherapy agent
-
-
Drug Administration:
-
This compound is administered via intraperitoneal (i.p.) injection daily.
-
Paclitaxel is administered via i.p. injection twice weekly.
-
Cisplatin is administered via i.p. injection once weekly.
-
-
Tumor Measurement: Tumor volume is measured twice weekly using calipers and calculated using the formula: (length × width²) / 2.
-
Endpoint: The experiment is terminated after a predefined period (e.g., 21 days), and tumors are excised and weighed.
Visualizing the Pathway and Process
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
Caption: this compound inhibits FOXM1, leading to reduced chemoresistance.
Caption: Workflow for in vivo validation of this compound's sensitizing effect.
Conclusion
This compound represents a promising therapeutic strategy to enhance the efficacy of conventional chemotherapies by targeting the FOXM1-mediated resistance pathway. Its ability to sensitize cancer cells to a broad spectrum of drugs highlights its potential for combination therapies in various solid tumors, including esophageal cancer. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this compound in oncology.
References
- 1. Novel FOXM1 inhibitor this compound sensitizes human cancers to a broad-spectrum of cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel FOXM1 inhibitor this compound sensitizes human cancers to a broad-spectrum of cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Efficacy of STL001 and Other FOXM1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Forkhead box M1 (FOXM1) transcription factor is a critical regulator of the cell cycle and a well-established oncogene, frequently overexpressed in a wide range of human cancers. Its central role in tumor progression and therapy resistance has made it an attractive target for novel anticancer therapeutics. This guide provides an objective comparison of the efficacy of a novel FOXM1 inhibitor, STL001, with other known FOXM1 inhibitors, supported by available experimental data.
Overview of FOXM1 Inhibitors
A growing number of small molecules have been identified that inhibit FOXM1 through various mechanisms. This guide will focus on a comparative analysis of this compound and its parent compound, STL427944, alongside two other well-characterized inhibitors, FDI-6 and Thiostrepton, which employ different modes of action.
-
This compound and STL427944: These compounds induce the translocation of FOXM1 from the nucleus to the cytoplasm, where it undergoes autophagic degradation. This compound is a first-generation modification of STL427944, designed for increased potency.[1][2]
-
FDI-6: This inhibitor directly binds to the DNA-binding domain of FOXM1, preventing it from associating with its target gene promoters and thereby inhibiting its transcriptional activity.[3]
-
Thiostrepton: This thiazole (B1198619) antibiotic has been shown to induce the proteasome-mediated degradation of FOXM1 protein.[4]
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of an inhibitor. The following table summarizes the available IC50 data for the discussed FOXM1 inhibitors across various cancer cell lines. It is important to note that IC50 values can vary depending on the specific experimental conditions and cell line used.[5]
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| This compound | Esophageal, Ovarian, Prostate, Lung Cancer Cell Lines | Various Solid Tumors | Effective at 1-10 µM (Causes dose-dependent reduction of FOXM1 protein) | [6] |
| STL427944 | LNCaP, PC3, A549 | Prostate, Lung Cancer | ~5-10 µM (Prominent FOXM1 suppression) | [7] |
| FDI-6 | MDA-MB-231 | Triple Negative Breast Cancer | 7.33 ± 0.77 | [1] |
| Hs578T | Triple Negative Breast Cancer | 6.09 ± 1.42 | [1] | |
| MCF-7 | Breast Cancer | 18.0 ± 3.0 (GI50) | [3] | |
| Thiostrepton | Various Cancer Cell Lines | Various | ~5-10 | [2] |
| Breast Cancer Cells | Breast Cancer | 10 (Reduces FOXM1 expression) | [8] |
Note: Direct comparative IC50 values for this compound across a wide range of cell lines are still emerging in the literature. However, studies report that this compound is up to 50 times more efficient in reducing FOXM1 activity than its parent compound, STL427944.[6]
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments used to evaluate the efficacy of FOXM1 inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the inhibitors on cancer cells.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the FOXM1 inhibitor for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[9]
Western Blotting
This technique is used to detect and quantify the levels of FOXM1 protein in cells after treatment with inhibitors.
-
Cell Lysis: Treat cells with the desired concentrations of FOXM1 inhibitors for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for FOXM1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative expression levels of FOXM1.
Luciferase Reporter Assay
This assay measures the transcriptional activity of FOXM1.
-
Cell Transfection: Co-transfect cells (e.g., in a 96-well plate) with a FOXM1-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.[10]
-
Inhibitor Treatment: After 24 hours, treat the cells with various concentrations of the FOXM1 inhibitor.
-
Cell Lysis: After a further 24-48 hours, lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[11][12]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized luciferase activity in inhibitor-treated cells to that in vehicle-treated cells to determine the effect on FOXM1 transcriptional activity.[10]
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine if a FOXM1 inhibitor can prevent the binding of FOXM1 to the promoter regions of its target genes in a cellular context.[13]
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) to cross-link proteins to DNA. Quench the reaction with glycine.[14]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.[15]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for FOXM1 or a negative control IgG overnight.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the protein-DNA cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA from the immunoprecipitated samples.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of known FOXM1 target genes (e.g., CCNB1, PLK1) to quantify the amount of precipitated DNA.[16]
-
Data Analysis: Calculate the enrichment of FOXM1 at specific promoters in inhibitor-treated versus vehicle-treated cells, normalized to the input DNA.
Visualizing Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: FOXM1 signaling pathway and points of inhibition.
Caption: Experimental workflow for comparing FOXM1 inhibitors.
Conclusion
This compound represents a promising novel FOXM1 inhibitor with a distinct mechanism of action and significantly enhanced potency compared to its parent compound, STL427944. Its ability to induce the autophagic degradation of FOXM1 sets it apart from inhibitors like FDI-6, which targets DNA binding, and Thiostrepton, which promotes proteasomal degradation. While further studies with direct, side-by-side quantitative comparisons are needed to fully elucidate the relative efficacy of this compound against a broader panel of FOXM1 inhibitors, the initial data strongly suggests it is a highly potent agent for targeting FOXM1-driven cancers. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such comparative efficacy studies.
References
- 1. The Anticancer Effects of FDI-6, a FOXM1 Inhibitor, on Triple Negative Breast Cancer [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Suppression of the FOXM1 transcriptional program via novel small molecule inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiostrepton, a natural compound that triggers heat shock response and apoptosis in human cancer cells: a proteomics investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel FOXM1 inhibitor this compound sensitizes human cancers to a broad-spectrum of cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. med.emory.edu [med.emory.edu]
- 13. FoxM1 transactivates PTTG1 and promotes colorectal cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.5. Chromatin Immunoprecipitation (ChIP) Assay [bio-protocol.org]
- 15. ChIP-qPCR in human cells [protocols.io]
- 16. The Forkhead Transcription Factor FOXM1 Controls Cell Cycle-Dependent Gene Expression through an Atypical Chromatin Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of STL001's mechanism of action in different cancers
A Comparative Guide to the Mechanism of Action and Efficacy of STL001 Across Different Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of this compound, a novel and highly potent inhibitor of the Forkhead Box M1 (FOXM1) transcription factor. FOXM1 is a well-established oncogene frequently overexpressed in a wide range of human cancers, where it plays a critical role in tumor progression, metastasis, and resistance to therapy.[1][2] this compound represents a significant advancement in the development of FOXM1-targeted therapies, demonstrating superior efficacy in preclinical studies compared to its predecessors. This document summarizes the mechanism of action of this compound, presents its performance in various cancer models, and offers a comparison with other therapeutic alternatives, supported by experimental data and detailed protocols.
Mechanism of Action: A Targeted Approach to Inhibit a Key Oncogenic Driver
This compound is a first-generation modification of the FOXM1 inhibitor STL427944, exhibiting up to 50 times greater efficiency in reducing FOXM1 activity in a variety of solid cancers.[1][2] Its primary mechanism of action involves the targeted inhibition of FOXM1's transcriptional activity. This compound induces the translocation of FOXM1 from the nucleus to the cytoplasm, where it undergoes autophagic degradation.[3][4] This leads to a significant reduction in the expression of FOXM1-regulated genes that are essential for cell proliferation, survival, and the development of chemotherapy resistance.[5][6]
A key finding is that many conventional cancer therapies induce the overexpression of FOXM1, which may contribute to reduced drug efficacy and the development of resistance.[1][2] this compound effectively counteracts this by suppressing both the high endogenous levels of FOXM1 and the drug-induced overexpression, thereby sensitizing cancer cells to a broad spectrum of conventional treatments.[1][2] The high selectivity of this compound towards the FOXM1 regulatory network has been confirmed by RNA-sequencing and gene set enrichment studies, which show a prominent suppression of FOXM1-dependent pathways.[1][5]
Caption: this compound induces FOXM1 translocation from the nucleus to the cytoplasm, leading to its degradation.
Cross-Validation of this compound's Efficacy in Diverse Cancer Types
This compound has demonstrated significant anti-cancer activity across a range of solid tumors, including lung, ovarian, and colorectal cancers, as well as in hematological malignancies like Acute Myeloid Leukemia (AML).[1][7] Its primary role is not as a standalone cytotoxic agent but as a sensitizer (B1316253) to conventional chemotherapies.
Performance Data of this compound in Combination Therapies
The following table summarizes the available quantitative data on the efficacy of this compound in combination with standard chemotherapeutic agents. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
| Cancer Type | Cell Line | Chemotherapeutic Agent | IC50 (Chemotherapy Alone) | IC50 (Chemotherapy + this compound) | Fold Sensitization |
| Lung Cancer | A549 | Cisplatin | ~10 µM | Not specified | Not specified |
| H1299 | Cisplatin | Not specified | Not specified | Not specified | |
| Ovarian Cancer | OVCAR-3 | Cisplatin | Not specified | Not specified | Not specified |
| SKOV-3 | Doxorubicin | Not specified | Not specified | Not specified | |
| Colorectal Cancer | HCT-116 | 5-Fluorouracil | Not specified | Not specified | Not specified |
| HT-29 | Oxaliplatin | Not specified | Not specified | Not specified | |
| AML | KG-1 | Venetoclax | Not specified | Not specified | Not specified |
Note: Specific IC50 values for the combination therapies are not yet publicly available in the reviewed literature. The table indicates the cancer types and chemotherapeutic agents where this compound has shown a sensitizing effect. Further research is needed to quantify the precise fold sensitization.
Comparison with Alternative FOXM1 Inhibitors
This compound is one of several small molecule inhibitors targeting FOXM1. The table below provides a comparison with other notable FOXM1 inhibitors.
| Inhibitor | Mechanism of Action | Reported IC50 Range | Advantages | Disadvantages |
| This compound | Induces FOXM1 nuclear translocation and autophagic degradation.[3] | Not specified | High potency and selectivity.[1][2] | Limited publicly available quantitative data. |
| Thiostrepton | Downregulates FOXM1 expression and inhibits its DNA binding.[2] | ~5-10 µM | Well-characterized natural product. | Pleiotropic effects, including proteasome inhibition.[2] |
| FDI-6 | Directly inhibits FOXM1 DNA binding.[8] | ~1-11 µM | More targeted mechanism of action. | No direct effect on FOXM1 protein levels.[2] |
| RCM-1 | Inhibits nuclear translocation of FOXM1.[9] | Not specified | Disrupts FOXM1-β-catenin interaction.[9] | Less potent than other inhibitors. |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to validate the mechanism of action and efficacy of this compound.
Western Blotting for FOXM1 Protein Levels
This protocol is used to determine the levels of FOXM1 protein in cancer cells following treatment with this compound.
-
Cell Lysis: Cancer cells are treated with this compound at various concentrations and for different durations. After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for FOXM1.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is used as a loading control to ensure equal protein loading.
Caption: Key steps in the Western Blotting protocol for FOXM1 detection.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of this compound in combination with chemotherapeutic drugs on the viability of cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with this compound, a chemotherapeutic agent, or a combination of both at various concentrations. Control wells with untreated cells are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control.
RNA-Sequencing (RNA-Seq) Analysis
RNA-seq is employed to understand the global changes in gene expression in cancer cells following treatment with this compound.
-
RNA Extraction: Total RNA is extracted from this compound-treated and control cancer cells using a suitable RNA isolation kit. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and a bioanalyzer.
-
Library Preparation: High-quality RNA is used to construct sequencing libraries. This typically involves poly(A) selection to enrich for mRNA, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform.
-
Data Analysis: The raw sequencing reads are processed to remove low-quality reads and adapters. The reads are then aligned to a reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in this compound-treated cells compared to controls. Gene set enrichment analysis is then used to identify the biological pathways that are significantly affected by this compound treatment.
Caption: Overview of the RNA-Sequencing and data analysis pipeline.
Future Directions and Conclusion
References
- 1. Novel FOXM1 inhibitor this compound sensitizes human cancers to a broad-spectrum of cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Tumour-Derived Cell Lines and Their Potential for Therapy Prediction in Patients with Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel FOXM1 inhibitor this compound sensitizes human cancers to a broad-spectrum of cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic Landscape of FOXM1 in Triple-Negative Breast Cancer and Aggressive Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Medvik: Novel FOXM1 inhibitor this compound sensitizes human cancers to a broad-spectrum of cancer therapies [medvik.cz]
Independent Verification of STL001's Role in Autophagy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of STL001's role in autophagy-mediated protein degradation with alternative compounds. It includes supporting experimental data, detailed protocols for key verification assays, and visualizations of the underlying molecular pathways and experimental workflows.
Introduction to this compound and Autophagy-Mediated Protein Degradation
This compound is a novel and potent inhibitor of the Forkhead box M1 (FOXM1) transcription factor, a protein frequently overexpressed in a wide range of human cancers and associated with therapy resistance.[1] Unlike traditional inhibitors that may target a protein's active site, this compound employs a distinct mechanism of action: it induces the degradation of FOXM1 protein through the cellular process of autophagy.[1][2]
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. It involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and delivers it to the lysosome for breakdown. This compound triggers the translocation of FOXM1 from the nucleus to the cytoplasm, where it is subsequently targeted for degradation by autophagosomes.[1][2] This guide provides a framework for the independent verification of this process and compares this compound to other FOXM1 inhibitors with different mechanisms of action.
Comparative Analysis of FOXM1 Inhibitors
A comparative analysis of this compound with other known FOXM1 inhibitors highlights its unique autophagy-dependent mechanism.
| Feature | This compound | FDI-6 | Thiostrepton |
| Mechanism of Action | Induces autophagic degradation of FOXM1 protein.[1][2] | Directly binds to the FOXM1 DNA-binding domain, preventing its interaction with target gene promoters.[3] | Downregulates FOXM1 expression and directly inhibits its transcriptional activity. |
| Effect on FOXM1 Protein Levels | Dose-dependent reduction in cellular FOXM1 protein levels.[1] | Reports vary; some suggest no change in overall protein level, while others observe a reduction.[3] | Leads to a reduction in FOXM1 mRNA and protein levels. |
| Selectivity | High selectivity toward the FOXM1 regulatory network.[1] | Selective for FOXM1 over other homologous forkhead transcription factors.[3] | Exhibits some off-target effects. |
| Reported Efficacy | 25-50 times more efficient in reducing FOXM1 activity compared to its precursor, STL427944.[1] | Inhibits cancer cell proliferation, migration, and invasion.[4] | Potent inhibitor of cancer cell growth in preclinical models. |
Quantitative Data on this compound's Effect on Autophagy
The following tables summarize key quantitative data for verifying the role of this compound in autophagy.
Table 1: Effect of this compound on FOXM1 Protein Levels
| Cell Line | This compound Concentration (µM) | Duration (hours) | % Reduction in FOXM1 Protein |
| Esophageal Cancer | 1 | 24 | Significant |
| Breast Cancer | 1 | 24 | Significant |
| Colon Cancer | 1 | 24 | Significant |
| Pancreatic Cancer | 1 | 24 | Significant |
| Ovarian Cancer | 1 | 24 | Significant |
Data summarized from Raghuwanshi et al., Cell Death Discov., 2024.[1]
Table 2: Verification of Autophagy Induction by this compound
| Experiment | Cell Line | Treatment | Expected Outcome |
| Western Blot | Various Cancer Lines | This compound | Increase in LC3-II/LC3-I ratio, Decrease in p62/SQSTM1 levels |
| Fluorescence Microscopy | Various Cancer Lines | This compound | Increase in the number of GFP-LC3 puncta per cell |
| Autophagic Flux Assay | Various Cancer Lines | This compound + Bafilomycin A1 | Further accumulation of LC3-II compared to this compound alone |
Expected outcomes are based on the established mechanism of autophagy induction.
Experimental Protocols
Western Blotting for Autophagy Markers (LC3 and p62)
This protocol details the measurement of autophagic flux by detecting the accumulation of LC3-II and the degradation of p62.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (reconstituted in DMSO)
-
Bafilomycin A1 or Chloroquine (for autophagic flux)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency. Treat cells with desired concentrations of this compound for the indicated times. For autophagic flux, treat a set of cells with this compound in the presence of Bafilomycin A1 (100 nM) for the last 4 hours of the this compound treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (15% for LC3) and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL reagent and an imaging system.
-
Quantification: Densitometrically quantify the bands for LC3-II, LC3-I, and p62. Normalize to the loading control. Calculate the LC3-II/LC3-I ratio.
Fluorescence Microscopy of Autophagosomes (GFP-LC3)
This protocol describes the visualization and quantification of autophagosomes using cells stably expressing GFP-LC3.
Materials:
-
Cells stably expressing GFP-LC3
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed GFP-LC3 expressing cells on coverslips in a 24-well plate. Treat with this compound as required.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilization (optional but recommended): Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Wash with PBS and stain with DAPI for 5 minutes.
-
Mounting: Wash and mount the coverslips on microscope slides with antifade medium.
-
Imaging: Acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the number of GFP-LC3 puncta per cell. An increase in puncta indicates the formation of autophagosomes.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: this compound induces the translocation of FOXM1 from the nucleus to the cytoplasm, leading to its degradation via the autophagy pathway.
Caption: Experimental workflow for the independent verification of this compound-induced autophagy.
References
STL001: A Novel FOXM1 Inhibitor Revolutionizing Cancer Therapy Sensitization
A Comparative Analysis of STL001 Against Other Cancer Therapy Sensitizing Agents for Researchers, Scientists, and Drug Development Professionals.
In the landscape of oncology, a significant challenge remains in overcoming intrinsic and acquired resistance to cancer therapies. A promising strategy to enhance the efficacy of conventional treatments is the use of sensitizing agents. This guide provides a comprehensive comparison of this compound, a novel and potent inhibitor of the Forkhead box M1 (FOXM1) transcription factor, with other established cancer therapy sensitizing agents. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform preclinical and clinical research.
Executive Summary
This compound is a next-generation FOXM1 inhibitor that has demonstrated remarkable potential in sensitizing a broad spectrum of cancer cells to various therapeutic modalities, including chemotherapy and targeted agents.[1][2][3] By targeting FOXM1, a key driver of cell cycle progression and therapy resistance, this compound addresses a fundamental mechanism of cancer cell survival.[4][5] This guide will compare the performance of this compound with other FOXM1 inhibitors, as well as with agents from different classes, such as PARP and CHK1 inhibitors, providing a clear perspective on its therapeutic potential.
Introduction to Cancer Therapy Sensitizing Agents
Cancer therapy sensitizing agents are compounds that, when used in combination with standard cancer treatments, enhance their cytotoxic effects on tumor cells. The ideal sensitizer (B1316253) exhibits minimal toxicity on its own but synergistically amplifies the efficacy of the primary therapy, allowing for lower, less toxic doses of conventional agents and overcoming drug resistance.[6][7] These agents can be broadly categorized based on their mechanism of action, targeting pathways involved in DNA damage repair, cell cycle regulation, and apoptosis.
This guide will focus on a comparative analysis of:
-
FOXM1 Inhibitors: this compound and other notable inhibitors like Thiostrepton (B1681307) and FDI-6.
-
PARP Inhibitors: A class of drugs that block the repair of single-strand DNA breaks, such as Olaparib.
-
CHK1 Inhibitors: Agents that target the CHK1 kinase, a critical component of the DNA damage response, for instance, PF-477736.
This compound: A Potent and Selective FOXM1 Inhibitor
This compound is a potent and selective small molecule inhibitor of FOXM1.[8][9] FOXM1 is a transcription factor frequently overexpressed in a wide range of human cancers and is strongly associated with therapy resistance and poor patient prognosis.[4][5]
Mechanism of Action
This compound acts by inducing the translocation of nuclear FOXM1 to the cytoplasm, followed by its autophagic degradation.[3][8] This leads to the downregulation of FOXM1 and its target genes, which are crucial for cell cycle progression (e.g., PLK1, AURKB) and DNA repair.[1] The suppression of FOXM1-mediated pathways ultimately sensitizes cancer cells to a broad spectrum of therapies.[1][3]
Caption: Mechanism of action of this compound.
Comparative Performance Analysis
This section provides a comparative analysis of this compound with other sensitizing agents. Due to the limited availability of direct head-to-head studies, this comparison is based on data from various preclinical studies, with a focus on sensitization of commonly used chemotherapeutic agents like cisplatin (B142131) and paclitaxel.
Data Presentation
Table 1: Comparison of Sensitizing Effects of Different Agents with Cisplatin
| Sensitizing Agent | Target | Cancer Type | Cell Line | Chemotherapy | Fold Sensitization (Approx.) | Reference |
| This compound | FOXM1 | Esophageal | FLO-1 | Cisplatin | Data not quantified | [1] |
| Thiostrepton | FOXM1 | Medulloblastoma | Daoy | Cisplatin | IC50 reduction | [10] |
| Olaparib | PARP | Ovarian | W1 | Cisplatin | Synergistic | [11] |
| PF-477736 | CHK1 | Cervical | HeLa | Cisplatin | Synergistic | [12] |
Table 2: Comparison of Sensitizing Effects of Different Agents with Paclitaxel
| Sensitizing Agent | Target | Cancer Type | Cell Line | Chemotherapy | Fold Sensitization (Approx.) | Reference |
| This compound | FOXM1 | Breast (TNBC) | HCC-1143 | Paclitaxel | Data not quantified | [1] |
| PF-477736 | CHK1 | Colon | COLO205 | Docetaxel (a taxane) | Significant enhancement | [13] |
Note: Direct quantitative comparison is challenging due to variations in experimental setups across different studies. "Data not quantified" indicates that the study demonstrated sensitization but did not provide a specific fold-change or enhancement ratio.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays commonly used to evaluate cancer therapy sensitizing agents.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of drugs on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of the sensitizing agent, the chemotherapeutic agent, or a combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of a drug that inhibits 50% of cell growth) can be determined by plotting cell viability against drug concentration.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to form a colony after treatment, measuring long-term cell survival.
Protocol:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) in 6-well plates.
-
Drug Treatment: Treat the cells with the sensitizing agent for a specified duration (e.g., 24 hours).
-
Irradiation/Chemotherapy: Following treatment with the sensitizing agent, expose the cells to varying doses of radiation or concentrations of a chemotherapeutic agent.
-
Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 10-14 days to allow for colony formation.
-
Colony Staining: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the plating efficiency of the untreated control. The Sensitizer Enhancement Ratio (SER) can be calculated as the ratio of the dose of radiation or chemotherapy required to achieve a certain level of survival (e.g., 50%) in the absence of the sensitizer to the dose required for the same level of survival in the presence of the sensitizer.
Caption: A typical experimental workflow for evaluating a sensitizing agent.
Comparative Signaling Pathways
This compound, PARP inhibitors, and CHK1 inhibitors sensitize cancer cells to therapy through distinct but sometimes overlapping mechanisms.
FOXM1 Inhibition by this compound
As previously described, this compound targets the FOXM1 pathway, leading to cell cycle arrest and inhibition of DNA repair, thereby increasing the efficacy of DNA-damaging agents and mitotic inhibitors.
PARP Inhibition
PARP inhibitors, such as Olaparib, trap PARP enzymes at sites of single-strand DNA breaks.[14] During DNA replication, these unrepaired single-strand breaks are converted into toxic double-strand breaks. In cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA mutations, these double-strand breaks cannot be repaired, leading to cell death. This mechanism is known as synthetic lethality. PARP inhibitors can also sensitize HR-proficient tumors to chemotherapy and radiotherapy, which induce single-strand breaks.
Caption: Simplified signaling pathway of PARP inhibition.
CHK1 Inhibition
CHK1 is a key kinase in the DNA damage response that regulates cell cycle checkpoints, particularly the G2/M checkpoint.[15] When DNA is damaged, CHK1 is activated and halts the cell cycle to allow for repair. CHK1 inhibitors, like PF-477736, abrogate this checkpoint, forcing cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and cell death.[16] This is particularly effective in p53-deficient cancer cells, which are more reliant on the G2/M checkpoint for survival after DNA damage.
Caption: Simplified signaling pathway of CHK1 inhibition.
Conclusion and Future Directions
This compound represents a highly promising cancer therapy sensitizing agent with a distinct mechanism of action targeting the FOXM1 oncogene. Its ability to sensitize a broad range of cancer types to various therapies highlights its potential for wide clinical applicability. While direct comparative data with other sensitizing agents is still emerging, the preclinical evidence suggests that this compound is a potent sensitizer.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head preclinical studies comparing this compound with other sensitizing agents in a panel of well-characterized cancer cell lines and in vivo models.
-
Biomarker Discovery: Identification of predictive biomarkers to select patients who are most likely to benefit from this compound combination therapies.
-
Clinical Translation: Well-designed clinical trials to evaluate the safety and efficacy of this compound in combination with standard-of-care cancer therapies.
The development of novel sensitizing agents like this compound is a critical step towards more effective and personalized cancer treatments. This guide provides a foundational comparison to aid researchers and clinicians in the continued exploration and development of these promising therapeutic strategies.
References
- 1. Novel FOXM1 inhibitor this compound sensitizes human cancers to a broad-spectrum of cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medvik: Novel FOXM1 inhibitor this compound sensitizes human cancers to a broad-spectrum of cancer therapies [medvik.cz]
- 3. researchgate.net [researchgate.net]
- 4. Targeting of mutant p53-induced FoxM1 with thiostrepton induces cytotoxicity and enhances carboplatin sensitivity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDI-6 inhibits the expression and function of FOXM1 to sensitize BRCA-proficient triple-negative breast cancer cells to Olaparib by regulating cell cycle progression and DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | FOXM1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. Inhibition of FOXM1 by thiostrepton sensitizes medulloblastoma to the effects of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Increased efficacy of PARP inhibitors against cisplatin-sensitive and -resistant ovarian cancer cells mediated via ATR and ATM inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oatext.com [oatext.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Novel indication for cancer therapy: Chk1 inhibition sensitizes tumor cells to antimitotics - PubMed [pubmed.ncbi.nlm.nih.gov]
STL001: A Highly Selective FOXM1 Inhibitor for Targeted Cancer Therapy
A detailed comparison of STL001 with other FOXM1 inhibitors, supported by experimental data, reveals its potential as a highly selective agent for researchers and drug development professionals.
The transcription factor Forkhead Box M1 (FOXM1) is a critical regulator of the cell cycle and is frequently overexpressed in a wide range of human cancers, making it a prime target for therapeutic intervention. A novel FOXM1 inhibitor, this compound, has emerged as a potent and highly selective molecule with a unique mechanism of action. This guide provides an objective comparison of this compound with other known FOXM1 inhibitors, supported by experimental data, to aid researchers in their selection of appropriate tools for cancer research and drug development.
High Selectivity of this compound for FOXM1
The selectivity of a drug for its intended target is paramount to minimize off-target effects and enhance therapeutic efficacy. Experimental evidence strongly supports the high selectivity of this compound for FOXM1. Studies utilizing RNA sequencing (RNA-seq) have demonstrated that the gene expression signature induced by this compound treatment extensively overlaps with that observed following FOXM1 knockdown (FOXM1-KD).[1][2][3][4] This indicates that the cellular effects of this compound are primarily mediated through the FOXM1 signaling network.
Furthermore, experiments in cancer cell lines with FOXM1 already silenced have shown that this compound does not provide any additional sensitizing effect to conventional cancer therapies.[1][2][3][4] This provides compelling evidence that the therapeutic benefits of this compound are specifically conveyed through its suppression of FOXM1 activity.
Comparative Analysis of FOXM1 Inhibitors
| Inhibitor | Mechanism of Action | Reported IC50 / Effective Concentration | Key Characteristics |
| This compound | Induces translocation of nuclear FOXM1 to the cytoplasm and promotes its autophagic degradation.[2][5] | 1-10 µM (causes a dose-dependent reduction of cellular FOXM1 protein).[5] | Reported to be up to 50 times more efficient in reducing FOXM1 activity than its parent compound, STL427944.[1][3] High selectivity for the FOXM1 regulatory network.[1][2][3][4] |
| FDI-6 | Directly inhibits the binding of FOXM1 to DNA. | ~20 µM (in various cancer cell lines).[6] | A more targeted approach specifically disrupting the FOXM1-DNA interaction.[6] |
| Thiostrepton | Downregulates FOXM1 expression, inhibits DNA binding, and also acts as a proteasome inhibitor.[6] | ~5-10 µM (in various cancer cell lines).[6] | Potent natural product with multifaceted mechanisms; however, it exhibits off-target effects, including proteasome inhibition.[6] |
Experimental Methodologies for Assessing this compound Selectivity
To confirm the selectivity of this compound for FOXM1, a series of key experiments are typically performed. These include evaluating the inhibitor's effect on FOXM1 protein levels, comparing its genomic signature to that of direct FOXM1 silencing, and assessing its impact on cells lacking FOXM1.
Western Blot Analysis of FOXM1 Protein Levels
This technique is used to quantify the amount of FOXM1 protein in cells following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Cancer cells are cultured to a desired confluency and then treated with varying concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control (like DMSO) for a specified duration (e.g., 24 hours).
-
Protein Extraction: Cells are harvested and lysed using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to obtain whole-cell protein extracts.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay, such as the BCA assay, to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for FOXM1. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection. A loading control antibody (e.g., anti-β-actin) is used to confirm equal protein loading.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software to determine the relative levels of FOXM1 protein.
FOXM1 Knockdown using siRNA
Small interfering RNA (siRNA) is used to specifically silence the expression of the FOXM1 gene, providing a direct comparison for the effects of this compound.
Protocol:
-
siRNA Transfection: Cancer cells are transfected with either an siRNA specifically targeting FOXM1 or a non-targeting control siRNA using a lipid-based transfection reagent.
-
Incubation: The cells are incubated for a period (e.g., 48-72 hours) to allow for the knockdown of FOXM1 expression.
-
Verification of Knockdown: The efficiency of FOXM1 silencing is confirmed at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
-
Functional Assays: The effects of FOXM1 knockdown on cellular processes such as proliferation, apoptosis, and sensitivity to other drugs are assessed and compared to the effects of this compound treatment.
RNA-Sequencing (RNA-Seq) and Gene Expression Analysis
RNA-seq is a powerful technique to obtain a global view of the transcriptome and compare the changes in gene expression induced by this compound with those caused by FOXM1 knockdown.
Protocol:
-
Sample Preparation: Cancer cells are treated with this compound, transfected with FOXM1 siRNA, or treated with their respective controls. Total RNA is then extracted from each sample.
-
Library Preparation and Sequencing: The quality of the extracted RNA is assessed, and sequencing libraries are prepared. This typically involves rRNA depletion or poly(A) selection, followed by cDNA synthesis and the addition of sequencing adapters. The prepared libraries are then sequenced using a high-throughput sequencing platform.
-
Data Analysis: The raw sequencing reads are processed to remove low-quality bases and adapters. The cleaned reads are then aligned to a reference genome. The number of reads mapping to each gene is counted to determine the gene expression levels.
-
Differential Expression and Pathway Analysis: Statistical analysis is performed to identify genes that are significantly differentially expressed between the treatment and control groups. The resulting gene lists are then used for pathway and gene set enrichment analysis to identify the biological processes and signaling pathways that are most affected. A direct comparison of the differentially expressed genes between the this compound-treated and FOXM1-knockdown groups reveals the extent of overlap in their effects on the transcriptome.
Visualizing Key Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: FOXM1 Signaling Pathway and the Point of this compound Inhibition.
Caption: Experimental Workflow to Confirm the Selectivity of this compound.
References
- 1. Frontiers | FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel FOXM1 inhibitor this compound sensitizes human cancers to a broad-spectrum of cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of the Long-Term Effects of STL001, a Novel BRAF Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the long-term effects of STL001, a hypothetical next-generation BRAF inhibitor, with established treatments for BRAF V600E-mutated metastatic melanoma. The comparison includes a first-generation BRAF inhibitor, Vemurafenib (B611658), and a standard chemotherapy agent, Dacarbazine (B1669748). The data presented is synthesized from published long-term studies of these existing therapies to provide a framework for evaluating novel agents like this compound.
Executive Summary
The introduction of BRAF inhibitors has significantly improved outcomes for patients with BRAF-mutated metastatic melanoma when compared to traditional chemotherapy.[1] However, long-term efficacy and adverse events remain critical areas of study. This guide compares the long-term clinical data of Vemurafenib and Dacarbazine to establish a benchmark for the evaluation of this compound. The analysis covers survival rates, response durability, and the profile of long-term side effects.
Comparative Efficacy and Safety
The following tables summarize the long-term efficacy and safety data for Vemurafenib and Dacarbazine. This data serves as a baseline for assessing the potential of this compound.
Table 1: Long-Term Efficacy of Vemurafenib vs. Dacarbazine
| Endpoint | Vemurafenib | Dacarbazine | Source(s) |
| Median Overall Survival (mOS) | ~10.3 - 15.9 months | ~6 - 9 months | [1][2][3][4] |
| 5-Year Overall Survival Rate | ~3% (monotherapy) | ~8.8% (with placebo) | [1][5][6] |
| Median Progression-Free Survival (mPFS) | ~5.5 - 6.8 months | Not consistently reported | [1][2][4] |
| Objective Response Rate (ORR) | ~50% | ~6% - 20% | [7][8][9] |
| Complete Response (CR) Rate | ~7% | ~16% - 18% (in long-term survivors) | [1][2][3][9] |
Table 2: Common Long-Term Adverse Events (Grade ≥3)
| Adverse Event | Vemurafenib | Dacarbazine | Source(s) |
| Cutaneous Squamous Cell Carcinoma | 12% | Not a characteristic toxicity | [8] |
| Keratoacanthomas | 8% | Not a characteristic toxicity | [8] |
| Arthralgia | High incidence, often low grade | Low incidence | [10] |
| Fatigue | Common | Common | [11] |
| Nausea & Vomiting | Common | High incidence | [11] |
| Myelosuppression | Low incidence | High incidence | [9] |
| Photosensitivity | Common | Low incidence | [12] |
Experimental Protocols
The data cited in this guide is derived from Phase III randomized controlled trials (RCTs). The general methodologies for these trials are outlined below.
Pivotal Trial Design for BRAF Inhibitors (e.g., BRIM-3 for Vemurafenib)
-
Objective: To compare the efficacy and safety of the BRAF inhibitor to standard-of-care chemotherapy in previously untreated patients with BRAF V600E mutation-positive metastatic melanoma.
-
Patient Population: Adult patients with unresectable Stage IIIc or Stage IV melanoma, confirmed to have the BRAF V600E mutation. Key exclusion criteria typically include prior systemic therapy for advanced disease and significant comorbidities.
-
Randomization: Patients are randomized in a 1:1 ratio to receive either the experimental BRAF inhibitor or the standard chemotherapy agent.
-
Dosing Regimen:
-
Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS).
-
Secondary Endpoints: Objective Response Rate (ORR), Duration of Response, and Safety.
-
Assessments: Tumor assessments are typically performed every 6-8 weeks using RECIST criteria. Adverse events are monitored continuously and graded according to CTCAE.
Visualizing Mechanisms and Workflows
Signaling Pathway
The BRAF gene is a key component of the MAPK/ERK signaling pathway, which regulates cell growth and proliferation.[14][15] The V600E mutation leads to constitutive activation of this pathway, driving melanoma development.[16] BRAF inhibitors, such as this compound and Vemurafenib, are designed to block this aberrant signaling.
Caption: The MAPK signaling pathway in BRAF V600E-mutated melanoma.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing a novel agent like this compound to an established therapy.
Caption: A typical workflow for a Phase III melanoma clinical trial.
Logical Relationship of Long-Term Outcomes
This diagram illustrates the key considerations in evaluating the long-term outcomes of targeted therapy versus chemotherapy.
Caption: Key considerations for long-term outcomes in melanoma therapy.
Discussion of Long-Term Effects
Efficacy: First-generation BRAF inhibitors like Vemurafenib demonstrated a significant improvement in overall and progression-free survival compared to Dacarbazine in the short-to-medium term.[1][4] However, long-term survival data indicates that the initial benefit may not always translate to a durable cure for a majority of patients, with 5-year survival rates for monotherapy remaining low.[1] In contrast, a small subset of patients treated with Dacarbazine can achieve long-term survival, which may be attributed to factors like indolent disease biology.[3][9] A key goal for this compound would be to not only improve upon the initial response rates of first-generation inhibitors but also to extend the duration of response and increase the rate of long-term survival.
Safety: The long-term safety profiles of BRAF inhibitors and chemotherapy are distinct. Dacarbazine's long-term use is limited by cumulative toxicities such as myelosuppression. BRAF inhibitors, on the other hand, are associated with a unique set of on-target and off-target effects. A significant long-term concern with first-generation BRAF inhibitors is the paradoxical activation of the MAPK pathway in BRAF wild-type cells, which can lead to the development of secondary malignancies, most commonly cutaneous squamous cell carcinomas.[7][8][17][18] Other reported long-term effects include the development of gastrointestinal polyps.[8] this compound, as a next-generation inhibitor, would ideally be designed to minimize this paradoxical activation, potentially leading to a more favorable long-term safety profile. Monitoring for secondary malignancies and other proliferative conditions remains a critical aspect of long-term patient management with this class of drugs.
References
- 1. Long-Term Real-World Outcomes and Safety of Vemurafenib and Vemurafenib + Cobimetinib Therapy in Patients with BRAF-Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term Real-World Outcomes and Safety of Vemurafenib and Vemurafenib + Cobimetinib Therapy in Patients with BRAF-Mutated Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Long-term outcome in BRAFV600E melanoma patients treated with vemurafenib: Patterns of disease progression and clinical management of limited progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Five-Year Survival Rates for Treatment-Naive Patients With Advanced Melanoma Who Received Ipilimumab Plus Dacarbazine in a Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Five-year survival rates for treatment-naive patients with advanced melanoma who received ipilimumab plus dacarbazine in a phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Long-Term Survival in Patients with Metastatic Melanoma Treated with DTIC or Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. BRAF, MEK and KIT inhibitors for melanoma: adverse events and their management - Livingstone - Chinese Clinical Oncology [cco.amegroups.org]
- 12. mdpi.com [mdpi.com]
- 13. Long term activity of vemurafenib in cancers with BRAF mutations: the ACSE basket study for advanced cancers other than BRAFV600-mutated melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biomarker.onclive.com [biomarker.onclive.com]
- 15. researchgate.net [researchgate.net]
- 16. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Long-term effects of BRAF inhibitors in melanoma treatment: friend or foe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating the therapeutic potential of STL001 in preclinical models
A preclinical comparison guide for researchers and drug development professionals.
This guide provides an objective comparison of the novel FOXM1 inhibitor, STL001, with conventional cancer therapies. Experimental data from preclinical studies are presented to validate its therapeutic potential. This compound has been shown to significantly enhance the efficacy of a broad range of chemotherapeutic agents by targeting the Forkhead box protein M1 (FOXM1), a key factor in cancer progression and therapy resistance.[1][2]
Mechanism of Action
This compound is a potent and selective inhibitor of FOXM1.[3] Its mechanism of action involves a two-step process:
-
Cytoplasmic Translocation: this compound induces the translocation of FOXM1 from the nucleus to the cytoplasm.[1][3]
-
Autophagic Degradation: Following translocation, this compound promotes the degradation of FOXM1 through the autophagic pathway.[1][3]
By suppressing FOXM1 activity, this compound makes cancer cells more vulnerable to the cytotoxic effects of conventional chemotherapies.[1] This is particularly significant as many cancer therapies can induce the overexpression of FOXM1, leading to acquired drug resistance.[1][4] this compound effectively suppresses both endogenous and therapy-induced FOXM1.[1]
References
Safety Operating Guide
Essential Safety and Handling Guide for the FOXM1 Inhibitor STL001
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operational use, and disposal of the novel FOXM1 inhibitor, STL001, designed to be your preferred source for laboratory safety and chemical handling information.
This document provides immediate and essential safety and logistical information for the handling and disposal of this compound, a potent and selective small molecule inhibitor of the Forkhead box protein M1 (FOXM1). Adherence to these guidelines is critical to ensure personal safety and to maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
Given that this compound is a potent, biologically active small molecule, stringent personal protective equipment (PPE) protocols must be followed at all times. While a specific Safety Data Sheet (SDS) for this compound from commercial suppliers like ProbeChem and MedChemExpress should be consulted for definitive guidelines, the following general precautions for handling potent cytotoxic compounds are mandatory.[1][2]
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Double gloving is recommended. Gloves must be inspected prior to use and changed frequently, especially after direct contact with the compound. |
| Eye Protection | Safety Goggles with Side-Shields | Must conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes. |
| Body Protection | Impervious Laboratory Coat | A disposable, back-closing gown is preferred. The lab coat should be dedicated to work with potent compounds and decontaminated regularly. |
| Respiratory Protection | Respirator | When handling the solid compound or preparing solutions where aerosolization is possible, a properly fitted respirator is essential. |
Operational Plan: Safe Handling and Storage
This compound should be handled in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a dry, cool, and well-ventilated place.
-
For long-term storage, refer to the supplier's recommendation, which is typically at -20°C for up to one year for the solid form.[3] Stock solutions should be stored in aliquots at -20°C or -80°C.[2][3]
Preparation of Solutions:
-
All handling of the solid compound should be performed in a containment device such as a chemical fume hood.
-
Use appropriate tools to handle the solid (e.g., chemical-resistant spatula).
-
This compound is soluble in DMSO.[2] Prepare solutions in a fume hood and ensure all equipment used is properly decontaminated after use.
General Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Disposal Plan
All waste materials that have come into contact with this compound must be treated as hazardous cytotoxic waste and disposed of according to institutional and local regulations.[4][5][6][7][8]
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, gowns), weigh boats, and other disposable materials should be placed in a designated, sealed, and clearly labeled cytotoxic waste container.[5][7] |
| Liquid Waste | Unused solutions of this compound and contaminated media should be collected in a sealed, leak-proof container labeled as cytotoxic waste. Do not pour down the drain. |
| Sharps | Needles, syringes, and other sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container that is clearly labeled for cytotoxic waste.[7] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on published research.[9]
Cell Viability Assay
This protocol is used to determine the effect of this compound on the viability of cancer cells.
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
Viability Reagent Addition: Add a cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Immunoblotting for FOXM1 Protein Levels
This protocol is used to assess the effect of this compound on the expression of its target protein, FOXM1.
-
Cell Treatment: Culture cancer cells and treat them with the desired concentrations of this compound for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against FOXM1 overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of FOXM1 protein.
Signaling Pathway and Experimental Workflow Diagrams
FOXM1 Signaling Pathway and Inhibition by this compound
Caption: FOXM1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the in vitro efficacy of this compound.
References
- 1. This compound | FOXM1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. benchchem.com [benchchem.com]
- 5. sps.nhs.uk [sps.nhs.uk]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. danielshealth.ca [danielshealth.ca]
- 9. Novel FOXM1 inhibitor this compound sensitizes human cancers to a broad-spectrum of cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
